Stearic Acid-d35
Description
Structure
2D Structure
Properties
IUPAC Name |
18,18,18-trideuteriooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583972 | |
| Record name | (18,18,18-~2~H_3_)Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62163-39-7 | |
| Record name | (18,18,18-~2~H_3_)Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62163-39-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Stearic Acid-d35: A Comprehensive Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the applications and methodologies of Stearic Acid-d35, a deuterated analog of stearic acid. This document provides detailed information on its properties, its use as an internal standard in mass spectrometry, and as a tracer in metabolic research.
This compound is a stable isotope-labeled form of stearic acid where 35 of the 36 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in various scientific disciplines, particularly in analytical chemistry and metabolic research, where it serves as a robust internal standard and a tracer for in vivo and in vitro studies.[1] Its chemical and physical properties are nearly identical to its unlabeled counterpart, allowing it to mimic the behavior of natural stearic acid in biological systems while being distinguishable by mass spectrometry.
Core Properties and Specifications
This compound is a white, waxy solid at room temperature. Its high isotopic purity is critical for its use as an internal standard to minimize interference from unlabeled or partially labeled molecules.[2] Key quantitative data for this compound are summarized in the tables below.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₈HD₃₅O₂ |
| Molecular Weight | 319.69 g/mol |
| Melting Point | 68-70 °C |
| Boiling Point | 361 °C |
| Flash Point | 113 °C |
| Form | Solid |
Source:
Chemical and Analytical Properties
| Property | Value/Description |
| Chemical Name | Octadecanoic-d35 acid |
| Synonyms | C18:0-d35, FA 18:0-d35 |
| Isotopic Purity | ≥98 atom % D |
| Chemical Purity | ≥99% |
| Mass Shift (M+) | +35 |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml) |
Source:[3]
Applications in Research and Drug Development
The primary applications of this compound stem from its ability to be distinguished from its natural analog by mass spectrometry. This makes it an ideal internal standard for the accurate quantification of stearic acid in complex biological matrices and a powerful tracer for elucidating the metabolic fate of fatty acids.
Internal Standard for Mass Spectrometry
In quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for correcting for analyte loss during sample preparation and variations in instrument response.[2][4] this compound is added to samples at a known concentration at the beginning of the sample preparation process. The ratio of the signal from the endogenous stearic acid to the signal from this compound is then used to calculate the precise concentration of stearic acid in the sample.
Metabolic Tracing
This compound can be used to trace the metabolic fate of stearic acid in vivo and in vitro.[1][5] By introducing deuterated stearic acid into a biological system, researchers can track its incorporation into various lipid species, such as triglycerides, phospholipids, and cholesteryl esters. It can also be used to study fatty acid oxidation.[5][6] This provides valuable insights into lipid metabolism in both healthy and diseased states.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in common research applications.
Quantification of Stearic Acid in Biological Samples using GC-MS
This protocol is adapted from established methods for fatty acid analysis and is suitable for plasma, tissues, and cell cultures.[2]
1. Sample Preparation and Lipid Extraction:
-
For Plasma: To 100 µL of plasma, add a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL solution in methanol). Add 2 mL of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously for 2 minutes.
-
For Tissues: Homogenize a known weight of tissue (e.g., 50 mg) in 1 mL of ice-cold saline. Add a known amount of this compound. Add 4 mL of chloroform:methanol (2:1, v/v). Vortex and sonicate on ice.
-
For Cultured Cells: Scrape cells from the culture dish in phosphate-buffered saline (PBS). Centrifuge to obtain a cell pellet. Resuspend the pellet in a known volume of PBS. Add a known amount of this compound. Add chloroform:methanol (2:1, v/v).
-
Phase Separation: After the addition of the solvent mixture, add 0.2 volumes of 0.9% NaCl solution. Vortex and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids into a clean glass tube.
2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the collected organic phase to dryness under a stream of nitrogen.
-
Add 1 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes.
-
Add 2 mL of boron trifluoride-methanol solution (14% BF₃ in methanol). Heat at 80°C for another 10 minutes. This process converts the fatty acids to their more volatile methyl esters (FAMEs).
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs. Repeat the hexane extraction.
-
Combine the hexane extracts and evaporate to a final volume of approximately 50 µL.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A fused silica capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.[7][8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Monitor the molecular ion or a characteristic fragment ion for both stearic acid methyl ester and this compound methyl ester. For stearic acid methyl ester (m/z 298.5), characteristic ions include m/z 74, 87, and 298. For this compound methyl ester (m/z 333.7), the corresponding ions will be shifted by 35 amu.
-
In Vivo Metabolic Tracing of Stearic Acid
This protocol provides a general framework for an in vivo study in a mouse model to trace the incorporation of dietary this compound into plasma lipids.[5][6]
1. Tracer Administration:
-
Prepare a lipid emulsion containing this compound. A typical dose for a mouse would be in the range of 150 mg/kg body weight.[5] The tracer can be mixed with a carrier oil like corn oil.
-
Administer the tracer to the mice via oral gavage.
2. Sample Collection:
-
Collect blood samples at various time points after tracer administration (e.g., 0, 1, 2, 4, 6, and 8 hours).
-
Collect the blood in EDTA-coated tubes and centrifuge to separate the plasma. Store the plasma at -80°C until analysis.
3. Lipid Analysis:
-
Extract the total lipids from the plasma samples as described in the previous protocol.
-
Separate the different lipid classes (e.g., triglycerides, phospholipids, cholesteryl esters) using thin-layer chromatography (TLC) or solid-phase extraction (SPE).
-
Convert the fatty acids within each lipid class to FAMEs as described previously.
-
Analyze the FAMEs by GC-MS to determine the enrichment of deuterium in the stearic acid fraction of each lipid class.
Visualizing Workflows and Pathways
Experimental Workflow for GC-MS Quantification
Caption: Workflow for the quantification of stearic acid using this compound as an internal standard.
Metabolic Pathway of Stearic Acid
Caption: Simplified metabolic pathway of stearic acid.
Conclusion
This compound is a versatile and indispensable tool for researchers in the fields of lipidomics, drug metabolism, and nutritional science. Its use as an internal standard ensures the accuracy and reliability of quantitative measurements, while its application as a metabolic tracer provides deep insights into the complex dynamics of fatty acid metabolism. The detailed protocols and workflows provided in this guide serve as a valuable resource for the effective implementation of this compound in experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ckisotopes.com [ckisotopes.com]
- 6. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
An In-depth Technical Guide to the Synthesis and Purification of Stearic Acid-d35
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Stearic Acid-d35 (perdeuterated stearic acid), an essential isotopically labeled compound for metabolic research, drug development, and advanced analytical applications. This document details the primary synthesis methodologies, purification protocols, and analytical techniques for quality control, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Introduction
This compound (C₁₈D₃₅O₂), the deuterated analog of stearic acid, is a valuable tool in various scientific disciplines. Its use as an internal standard in mass spectrometry-based lipidomics allows for precise quantification of its non-labeled counterpart.[1] Furthermore, its application in metabolic tracer studies enables researchers to track the fate of stearic acid in biological systems, providing insights into lipid metabolism and related diseases.
Synthesis of this compound
The synthesis of this compound primarily involves the exchange of hydrogen atoms for deuterium atoms on the stearic acid molecule. Two principal methods are employed: catalytic hydrogenation with deuterium gas and hydrothermal H/D exchange with deuterium oxide.
Catalytic Hydrogenation with Deuterium Gas
This method involves the direct reaction of stearic acid with high-purity deuterium gas (D₂) in the presence of a metal catalyst.
Experimental Protocol:
-
Catalyst Preparation: A platinum or palladium catalyst, typically on a carbon support (e.g., 5-10% Pt/C or Pd/C), is charged into a high-pressure reactor.
-
Reactant Addition: Stearic acid is added to the reactor. The solvent, if used, should be inert and ideally deuterated to avoid isotopic dilution.
-
Deuteration Reaction: The reactor is sealed, purged with an inert gas, and then pressurized with deuterium gas to a specific pressure. The reaction mixture is heated to a designated temperature and stirred vigorously for a set duration to ensure complete H/D exchange.
-
Work-up: After cooling and venting the reactor, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield crude this compound.
A general representation of the catalytic deuteration process.
Hydrothermal H/D Exchange with Deuterium Oxide
An alternative and often more accessible method involves the use of deuterium oxide (D₂O) as the deuterium source in the presence of a catalyst under hydrothermal conditions. This method can achieve exhaustive deuteration of saturated fatty acids.[2]
Experimental Protocol:
-
Reaction Setup: Stearic acid, a platinum-on-carbon (Pt/C) catalyst, and deuterium oxide (D₂O) are combined in a sealed reactor.
-
Hydrothermal Reaction: The reactor is heated to a high temperature, creating hydrothermal conditions that facilitate the H/D exchange on the alkyl chain of the fatty acid. The reaction is maintained for a sufficient period to achieve high isotopic enrichment.[3]
-
Product Isolation: After cooling, the reaction mixture is typically extracted with an organic solvent. The organic phase, containing the deuterated stearic acid, is separated.
-
Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product.
A diagram illustrating the key steps in the hydrothermal H/D exchange method.
| Parameter | Catalytic Hydrogenation with D₂ Gas | Hydrothermal H/D Exchange with D₂O |
| Deuterium Source | Deuterium Gas (D₂) | Deuterium Oxide (D₂O) |
| Catalyst | Pt/C or Pd/C | Pt/C |
| Pressure | High Pressure | Autogenous pressure |
| Temperature | Elevated | High Temperature |
| Advantages | Direct deuteration | D₂O is more readily available than D₂ gas |
| Disadvantages | Requires specialized high-pressure equipment | May require longer reaction times |
Purification of this compound
Purification is a critical step to remove any unreacted starting material, catalyst residues, and by-products, ensuring high chemical and isotopic purity. Recrystallization is a highly effective method for purifying stearic acid.
Recrystallization
Experimental Protocol:
-
Solvent Selection: A suitable solvent system is chosen. A mixture of petroleum ether and methylene chloride (e.g., 96-97% petroleum ether and 3-4% methylene chloride by volume) has been shown to be effective for purifying stearic acid. Another option is methyl isobutyl ketone.
-
Dissolution: The crude this compound is dissolved in a minimal amount of the chosen solvent at an elevated temperature.
-
Crystallization: The solution is slowly cooled to allow for the formation of pure crystals of this compound, leaving impurities in the mother liquor.
-
Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to remove any residual solvent. This process can be repeated to achieve higher purity.
Logical flow of the recrystallization process for purification.
Analytical Characterization
To ensure the quality of the synthesized this compound, a combination of analytical techniques is employed to determine its chemical purity and isotopic enrichment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for assessing both the purity and the degree of deuteration.
Experimental Protocol:
-
Derivatization: Stearic acid is typically converted to a more volatile ester, such as a fatty acid methyl ester (FAME), by reacting with a methylating agent (e.g., BF₃/methanol or diazomethane).
-
GC Separation: The FAME derivative is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis) to separate it from other components.
-
MS Detection and Analysis: The mass spectrometer detects the eluting FAME. The mass spectrum will show a molecular ion peak corresponding to the fully deuterated stearic acid methyl ester. The isotopic distribution can be analyzed to calculate the percentage of deuteration. The absence of peaks corresponding to unlabeled or partially deuterated stearic acid confirms high isotopic purity.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to assess the chemical purity of the final product.
Experimental Protocol:
-
Chromatographic Conditions: A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile, methanol) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Detection: Detection can be achieved using an evaporative light scattering detector (ELSD) or by mass spectrometry (LC-MS).
| Analytical Technique | Purpose | Key Parameters |
| GC-MS | Isotopic enrichment and chemical purity | Derivatization to FAMEs, capillary column, mass analyzer |
| HPLC | Chemical purity | Reversed-phase C18 column, mobile phase composition, detector |
| NMR Spectroscopy | Structural confirmation and isotopic purity | ¹H NMR (absence of proton signals), ²H NMR (presence of deuterium signals) |
Quantitative Data Summary
The following table summarizes typical quantitative data for commercially available this compound. Actual results from a specific synthesis may vary depending on the exact experimental conditions.
| Parameter | Typical Value | Reference |
| Chemical Purity | ≥98% | [4] |
| Isotopic Purity (Atom % D) | ≥98% | [5] |
| Molecular Weight | 319.72 g/mol | [4] |
| Melting Point | 68-70 °C |
Conclusion
The synthesis and purification of this compound are well-established processes that yield a high-purity product essential for modern biomedical research. Careful execution of the synthesis, whether through catalytic hydrogenation or hydrothermal exchange, followed by rigorous purification and analytical characterization, is paramount to obtaining a reliable and effective research tool. This guide provides the foundational knowledge for researchers and professionals to understand and potentially implement the production of this valuable isotopically labeled compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrothermal decarboxylation and hydrogenation of fatty acids over Pt/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stearic acid (Dââ , 98%) - Cambridge Isotope Laboratories, DLM-379-1 [isotope.com]
- 5. Stearic-d35 acid D 98atom , 99 CP 17660-51-4 [sigmaaldrich.com]
An In-depth Technical Guide to the Physicochemical Properties of Stearic Acid-d35
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic Acid-d35 is a deuterated form of stearic acid, a saturated fatty acid with an 18-carbon chain. In this isotopologue, 35 of the 36 hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic labeling makes this compound an invaluable tool in various scientific disciplines, particularly in metabolic research, pharmacokinetics, and as an internal standard for mass spectrometry-based quantification of its non-labeled counterpart. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its application in studying cellular signaling pathways.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in experimental settings. The substitution of hydrogen with deuterium atoms results in a higher molecular weight compared to stearic acid, which is the basis for its use as an internal standard in mass spectrometry. Other physical properties such as melting and boiling points are also slightly affected by this isotopic substitution.
| Property | Value |
| Chemical Formula | C₁₈HD₃₅O₂.[1][2] |
| Molecular Weight | 319.7 g/mol .[1] |
| CAS Number | 17660-51-4.[1][3] |
| Appearance | White to off-white solid.[3] |
| Melting Point | 68-70 °C.[3][4] |
| Boiling Point | 361 °C (decomposes).[3][4] |
| Flash Point | 113 °C.[3][4] |
| Solubility | Insoluble in water.[3] Soluble in non-polar organic solvents such as chloroform, ether, and benzene.[3] Slightly soluble in methanol and ethanol.[1][3] Soluble in DMF (30 mg/ml) and DMSO (10 mg/ml).[1] |
| Isotopic Purity | ≥98 atom % D.[4] |
| Chemical Purity | ≥98%.[5] |
| Storage Temperature | Room temperature, away from light and moisture.[5] |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound is essential for its effective use in research. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining the melting point of a powdered solid.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor. The tube is positioned adjacent to the thermometer bulb to ensure accurate temperature reading.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[5]
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is reported as the melting point.
Boiling Point Determination (Thiele Tube Method)
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The Thiele tube method is a convenient technique for determining the boiling point of a small amount of liquid.
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The shape of the Thiele tube allows for uniform heating of the oil through convection.[7]
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[7]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed. The heat is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7][8]
Solubility Assessment (Shake-Flask Method)
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a particular solvent.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a vial or flask).
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), after appropriate derivatization if necessary. The measured concentration represents the solubility of the compound in that solvent at the specified temperature.
Application in Cellular Signaling and Metabolism
Stearic acid is not merely a component of cellular lipids but also an active participant in various signaling pathways. It has been shown to influence key cellular processes, including apoptosis, cell growth, and insulin signaling.[1][3][4] this compound serves as a powerful tracer to investigate the metabolic fate of stearic acid and its role in these pathways.
Stearic Acid in Growth Factor Signaling
Recent studies have revealed that stearic acid can modulate growth factor signaling. Specifically, it has been shown to influence the S-acylation of GNAI proteins, which in turn affects their localization and ability to potentiate EGFR signaling. Exposure of cells to stearic acid can lead to the oleoylation of GNAI proteins, causing them to shift out of detergent-resistant membrane fractions where EGFR signaling is initiated. This ultimately results in reduced downstream signaling, such as AKT activation.[1][9]
Caption: Stearic acid-mediated oleoylation of GNAI proteins and its impact on EGFR signaling.
Experimental Workflow for Tracing Stearic Acid Metabolism
This compound is an ideal tracer for studying the metabolic fate of stearic acid in cellular systems. The following workflow outlines a typical experiment using LC-MS for analysis.
References
- 1. Stearic acid blunts growth-factor signaling via oleoylation of GNAI proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. egyankosh.ac.in [egyankosh.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Stearic Acid-d35: Applications in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Stearic Acid-d35, a deuterated analog of stearic acid, and its critical role as an internal standard in quantitative analytical methodologies. The document details its molecular properties, compares it with its non-deuterated counterpart, and presents a comprehensive experimental protocol for its use in Gas Chromatography-Mass Spectrometry (GC-MS) for the precise quantification of stearic acid in biological matrices.
Core Molecular and Physical Data
This compound is a stable isotope-labeled version of stearic acid, where 35 of the 36 hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a significant and predictable increase in its molecular weight, which is fundamental to its application in mass spectrometry-based quantification. The key properties of this compound and natural stearic acid are summarized below for direct comparison.
| Property | This compound | Stearic Acid (Standard) |
| Chemical Formula | C₁₈HD₃₅O₂[1][2][3] | C₁₈H₃₆O₂[4][5][6] |
| Molecular Weight | Approximately 319.7 g/mol [1][3] | Approximately 284.5 g/mol [4][5] |
| Synonyms | Octadecanoic-d35 acid, C18:0-d35[1][3] | Octadecanoic acid, n-Octadecanoic acid[4] |
| Appearance | Crystalline solid[1][3] | White solid with a mild odor[4] |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and Ethanol.[1][3] | Slightly soluble in ethanol, benzene; soluble in acetone, chloroform.[4] |
The Principle of Isotope Dilution Mass Spectrometry
This compound is an invaluable tool in isotope dilution mass spectrometry (IDMS), a highly accurate method for quantifying compounds. In this technique, a known amount of the isotopically labeled standard (this compound) is added to a sample containing the analyte of interest (stearic acid) at the earliest stage of sample preparation.
The deuterated standard is chemically identical to the natural analyte and therefore behaves identically during extraction, derivatization, and chromatographic separation. However, due to its higher mass, it is readily distinguished by the mass spectrometer. By measuring the ratio of the signal from the natural analyte to that of the isotopically labeled internal standard, any loss of the analyte during sample processing can be precisely accounted for, leading to highly accurate and precise quantification.
Logical Relationship: Stearic Acid and its Deuterated Analog
The fundamental difference between stearic acid and this compound lies in the isotopic composition of their hydrogen atoms, which directly impacts their molecular weight. This relationship is the cornerstone of its utility as an internal standard in mass spectrometry.
Caption: Logical flow from stearic acid to its deuterated form and its application.
Experimental Protocol: Quantification of Stearic Acid in Biological Samples using GC-MS
This protocol outlines a general procedure for the quantification of stearic acid in a biological matrix (e.g., plasma, cell lysate) using this compound as an internal standard.
Sample Preparation and Lipid Extraction
-
Internal Standard Spiking : To a known volume or mass of the biological sample, add a precise amount of this compound solution in a suitable organic solvent (e.g., methanol).
-
Protein Precipitation and Lysis : For cellular or plasma samples, add a solvent such as methanol to lyse the cells and precipitate proteins.[7]
-
Liquid-Liquid Extraction :
-
Acidify the mixture to protonate the fatty acids.[7]
-
Perform a liquid-liquid extraction using a non-polar solvent like iso-octane or a chloroform:methanol mixture to separate the lipids from the aqueous phase.[7]
-
Vortex the mixture thoroughly and centrifuge to achieve phase separation.
-
Carefully collect the organic phase containing the lipids.
-
Repeat the extraction step to ensure complete recovery.
-
-
Drying : Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
Derivatization
To enhance volatility for GC analysis, the carboxylic acid group of the fatty acids must be derivatized. A common method is conversion to fatty acid methyl esters (FAMEs).
-
Reconstitution : Reconstitute the dried lipid extract in a suitable solvent (e.g., toluene).
-
Esterification : Add a methylating agent, such as methanolic HCl or BF₃-methanol, and incubate at an elevated temperature (e.g., 60-80°C) for a specified time to convert the fatty acids to their methyl esters.
-
Extraction of FAMEs : After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.
-
Drying and Reconstitution : Evaporate the solvent and reconstitute the FAMEs in a small, precise volume of a solvent suitable for GC injection (e.g., iso-octane).
GC-MS Analysis
-
Instrumentation : Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chromatographic Separation :
-
Column : Use a capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).
-
Injection : Inject a small volume (e.g., 1 µL) of the derivatized sample.
-
Oven Temperature Program : Implement a temperature gradient to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature, ramp up to a higher temperature, and hold for a period to ensure elution of all compounds.[7]
-
-
Mass Spectrometry Detection :
-
Ionization : Use Electron Ionization (EI).
-
Acquisition Mode : Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for both stearic acid methyl ester and this compound methyl ester.
-
Data Analysis and Quantification
-
Peak Identification : Identify the chromatographic peaks corresponding to stearic acid methyl ester and this compound methyl ester based on their retention times and specific m/z values.
-
Peak Integration : Integrate the peak areas for the selected ions of both the analyte and the internal standard.
-
Calibration Curve : Prepare a series of calibration standards containing known concentrations of stearic acid and a constant concentration of this compound. Process these standards in the same manner as the samples.
-
Quantification : Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. Use the resulting linear regression to calculate the concentration of stearic acid in the unknown samples.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental workflow for the quantification of stearic acid using this compound as an internal standard.
Caption: Workflow for stearic acid quantification using a deuterated standard.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. lipidmaps.org [lipidmaps.org]
A Technical Guide to the Isotopic Purity of Stearic Acid-d35
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity of Stearic Acid-d35, a critical internal standard and tracer in metabolic research, lipidomics, and pharmaceutical development. This document outlines the specifications of commercially available this compound, details the experimental protocols for determining its isotopic enrichment, and illustrates its application in metabolic pathway analysis.
Quantitative Data on Isotopic Purity
The isotopic purity of this compound is a key parameter for its use as an internal standard, ensuring accurate quantification of its unlabeled counterpart. Below is a summary of the isotopic and chemical purity specifications from various commercial suppliers.
| Supplier/Source | Isotopic Purity Specification | Chemical Purity Specification | Other Notes |
| Cayman Chemical | ≥99% deuterated forms (d1-d35)[1] | Not specified | Formula: C18HD35O2[1] |
| Sigma-Aldrich | 98 atom % D[2] | 99% (CP)[2] | Mass shift: M+35[2] |
| Cambridge Isotope Laboratories | 98% | 98%[3] | Formula: CD3(CD2)16COOH[3] |
| Santa Cruz Biotechnology | ≥98% | Not specified | |
| FB Reagents | 98% (>99% available on request)[4] | 99%[4] | Deuterium enrichment: 98%[4] |
| MedchemExpress | Not specified | 98.68% |
Experimental Protocols for Determining Isotopic Purity
The determination of the isotopic purity of deuterated compounds like this compound relies on robust analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[5] These methods allow for the precise measurement of the degree and location of deuterium incorporation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of fatty acids due to its high sensitivity and ability to separate complex mixtures. For the analysis of this compound, the fatty acid is first derivatized to a more volatile form, typically a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.
2.1.1. Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Hydrolysis: To a known quantity of this compound, add 1 mL of 0.5 M NaOH in methanol. Heat the mixture at 100°C for 10 minutes to ensure complete hydrolysis if the fatty acid is in a lipid matrix.
-
Methylation: After cooling, add 2 mL of 14% (w/v) boron trifluoride (BF₃) in methanol. Heat the mixture again at 100°C for 5 minutes to methylate the free fatty acid.
-
Extraction: Cool the sample and add 1 mL of hexane and 1 mL of a saturated NaCl solution. Vortex the mixture and centrifuge to separate the phases.
-
Collection: Carefully collect the upper hexane layer, which contains the FAMEs, for GC-MS analysis.
2.1.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-225, 30 m x 0.25 mm i.d., 0.25 µm film thickness, or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
2.1.3. Data Analysis
The isotopic purity is determined by analyzing the mass spectrum of the derivatized this compound. The relative abundances of the molecular ions corresponding to different deuterated isotopologues (e.g., d34, d35) are used to calculate the isotopic enrichment.
High-Resolution Mass Spectrometry (HR-MS)
HR-MS, often coupled with liquid chromatography (LC), provides highly accurate mass measurements, allowing for the differentiation of isotopologues with very small mass differences.[5][6]
2.2.1. Sample Preparation
This compound can be directly infused or injected into the LC-MS system after dissolution in an appropriate solvent like methanol or isopropanol.
2.2.2. LC-HR-MS Instrumentation and Parameters
-
Liquid Chromatograph: Thermo Scientific Vanquish UHPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute stearic acid.
-
Mass Spectrometer: Thermo Scientific Orbitrap Exploris or equivalent high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Resolution: >100,000.
-
Scan Range: m/z 200-400.
2.2.3. Data Analysis
The high resolution of the mass spectrometer allows for the clear separation of the isotopic peaks. The isotopic purity is calculated from the relative intensities of the H/D isotopolog ions after correcting for the natural isotopic contributions of other elements (e.g., ¹³C).[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling and to quantify isotopic enrichment.[5] For highly deuterated compounds, Deuterium NMR (²H NMR) is a powerful technique.
2.3.1. Sample Preparation
Dissolve a sufficient amount of this compound in a non-deuterated solvent (e.g., chloroform, DMSO).
2.3.2. NMR Instrumentation and Parameters
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a deuterium probe.
-
Experiment: 1D ²H NMR.
-
Solvent: Non-deuterated solvent.
-
Reference: An internal standard with a known deuterium concentration or an external reference.
2.3.3. Data Analysis
The integral of the deuterium signals is proportional to the number of deuterium atoms at each position. The overall isotopic enrichment can be determined by comparing the total integral to that of a known standard.
Visualization of Workflows and Pathways
Analytical Workflow for Isotopic Purity Determination
The following diagram illustrates a typical workflow for determining the isotopic purity of this compound using GC-MS.
Caption: GC-MS workflow for isotopic purity analysis.
Application in Metabolic Fate Analysis
This compound is an invaluable tracer for studying the metabolic fate of stearic acid. A primary metabolic pathway is the desaturation of stearic acid to oleic acid, a reaction catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1).[8]
Caption: Metabolic fate analysis of this compound.
Conclusion
The isotopic purity of this compound is a fundamental parameter that underpins its utility in quantitative and metabolic research. This guide has provided a summary of the available purity data, detailed methodologies for its verification, and illustrated its application in a key metabolic pathway. For researchers, scientists, and drug development professionals, a thorough understanding and rigorous assessment of the isotopic purity of deuterated standards are essential for generating accurate and reproducible data.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. lipidmaps.org [lipidmaps.org]
- 3. benchchem.com [benchchem.com]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Quality Landscape of Deuterated Stearic Acid: A Technical Guide to its Certificate of Analysis
For researchers, scientists, and professionals in drug development, the purity and characterization of isotopically labeled compounds are paramount. This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for Stearic Acid-d35, offering insights into the critical quality attributes and the analytical methodologies used to verify them.
This compound, a deuterated form of the saturated fatty acid stearic acid, serves as a crucial internal standard in quantitative analyses by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Its utility is directly linked to its well-defined chemical and isotopic purity. A thorough understanding of its CoA is therefore essential for ensuring the accuracy and reliability of experimental results.
I. Quantitative Data Summary
A typical Certificate of Analysis for this compound will present a range of quantitative data that define the quality of the specific lot. These results are summarized below for clarity and easy comparison.
| Test Parameter | Specification | Description |
| Chemical Purity (Assay) | ≥ 98% | The percentage of the material that is stearic acid, irrespective of its isotopic composition. This is often determined by Gas Chromatography (GC).[2][3][4] |
| Isotopic Purity | ≥ 98 atom % D | The percentage of deuterium atoms at all 35 labeled positions within the stearic acid molecule.[5] |
| Deuterium Incorporation | ≥ 99% deuterated forms (d1-d35); ≤1% d0 | This specifies the distribution of deuterated species, indicating a high enrichment of molecules containing at least one deuterium atom and minimal presence of the unlabeled (d0) form.[1][3] |
| Acid Value | Typically 196 - 211 mg KOH/g | A measure of the free carboxylic acids present in the sample. It is an indicator of the purity and degradation of the fatty acid.[2][6] |
| Iodine Value | Typically ≤ 4 g I₂/100g | Indicates the degree of unsaturation in the fatty acid. For stearic acid, a saturated fatty acid, this value should be very low.[2][7] |
| Saponification Value | Typically 197 - 212 mg KOH/g | Represents the average molecular weight of the fatty acid.[2][6] |
| Congealing Temperature (Titre) | 54.5°C - 69°C | The temperature at which the liquid fatty acid solidifies under controlled conditions, which is a physical characteristic of its purity.[2] |
| Appearance | White to off-white solid | A visual inspection of the physical state and color of the material. |
| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide | Provides information on suitable solvents for preparing solutions of the standard.[1][3] |
II. Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis for this compound.
A. Determination of Chemical Purity by Gas Chromatography (GC)
The chemical purity of this compound is typically determined by Gas Chromatography with Flame Ionization Detection (GC-FID), often following derivatization to its more volatile methyl ester (Stearate-d35 Methyl Ester). This method is adapted from the United States Pharmacopeia (USP) monograph for Stearic Acid.[7][8]
1. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Reagent: Boron trifluoride-methanol solution (14% w/v).
-
Procedure:
-
Accurately weigh approximately 100 mg of this compound into a conical flask equipped with a reflux condenser.
-
Add 5 mL of the boron trifluoride-methanol solution.
-
Boil the mixture under reflux for 10 minutes to ensure complete esterification.
-
Through the condenser, add 4.0 mL of heptane and continue to reflux for an additional 10 minutes.
-
Allow the solution to cool to room temperature.
-
Add 20 mL of a saturated sodium chloride solution and shake vigorously.
-
Allow the layers to separate. The upper heptane layer contains the FAMEs.
-
Carefully transfer approximately 2 mL of the organic layer and dry it over anhydrous sodium sulfate.
-
Dilute 1.0 mL of this dried solution to 10.0 mL with heptane for GC analysis.[7][8]
-
2. Gas Chromatography (GC) Conditions:
-
System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column appropriate for FAME analysis (e.g., a wax-type or a G16 stationary phase).[9]
-
Injector Temperature: 220°C.[7]
-
Detector Temperature: 260°C.[7]
-
Carrier Gas: Helium.[9]
-
Injection Volume: Typically 1 µL.
-
Temperature Program: An initial temperature of 80°C, held for 2 minutes, then ramped at 20°C/min to 280°C and held for 10 minutes.[10]
3. Data Analysis: The chemical purity is calculated by determining the peak area of the methyl stearate-d35 as a percentage of the total peak area of all fatty acid methyl esters detected in the chromatogram.
B. Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS) is a powerful technique for determining the isotopic purity of deuterated compounds by distinguishing between the different H/D isotopolog ions.[11]
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent compatible with ESI, such as methanol or acetonitrile.
2. Mass Spectrometry Conditions:
-
System: An ESI-HRMS instrument capable of high resolution and accurate mass measurements.
-
Ionization Mode: Negative ion mode is typically used for fatty acids to form the [M-H]⁻ ion.
-
Mass Range: Scanned over a range that includes the masses of all expected isotopologues of stearic acid.
-
Resolution: Set to a high value to resolve the isotopic peaks.
3. Data Analysis:
-
Acquire the mass spectrum of the sample.
-
Identify the peaks corresponding to the different isotopologues of stearic acid (d0 to d35).
-
The relative abundance of each isotopolog is determined from the peak intensities in the mass spectrum.
-
The isotopic purity is calculated based on the relative abundance of the fully deuterated (d35) species compared to the sum of all isotopologs. Corrections for the natural isotopic abundance of carbon-13 may be applied for higher accuracy.[11]
C. Structural Confirmation and Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) is used to confirm the structure and to determine the degree of deuterium incorporation by quantifying the residual proton signals.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS).
2. NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz).
-
Experiment: A standard 1D ¹H NMR experiment.
-
Solvent: CDCl₃.[12]
-
Reference: TMS at 0.00 ppm.
-
Temperature: 298 K.[12]
3. Data Analysis:
-
The ¹H NMR spectrum of a highly deuterated this compound will show very small signals corresponding to the residual protons.
-
By integrating these residual proton signals and comparing them to the integral of the internal standard, the amount of non-deuterated material can be quantified, thus providing a measure of isotopic enrichment.
D. Classical Wet Chemistry Tests
-
Acid Value: This is determined by titrating a known weight of the sample dissolved in a neutralized solvent mixture (e.g., equal volumes of ethanol and ether) with a standardized solution of potassium hydroxide (0.1 M) to a phenolphthalein endpoint.[7]
-
Iodine Value: This test measures the degree of unsaturation by reacting the sample with an iodine-containing reagent (e.g., Wijs solution) and then titrating the excess iodine with a standard sodium thiosulfate solution. For a saturated fatty acid like stearic acid, the iodine value should be very low.[7]
-
Saponification Value: This is determined by refluxing a known amount of the sample with an excess of alcoholic potassium hydroxide, followed by titration of the excess alkali with a standard acid.
III. Visualizing the Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical processes described.
Caption: Overall analytical workflow for this compound.
Caption: Workflow for GC-based chemical purity analysis.
Caption: Workflow for isotopic purity determination by HRMS.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Stearic Acid USP NF BP IP EP Reagent FCC Food Grade Manufacturers [anmol.org]
- 3. scribd.com [scribd.com]
- 4. Stearic acid (Dââ , 98%) - Cambridge Isotope Laboratories, DLM-379-1 [isotope.com]
- 5. Stearic-d35 acid 98 atom % D, 99% (CP) | 17660-51-4 [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. usp.org [usp.org]
- 8. drugfuture.com [drugfuture.com]
- 9. usp.org [usp.org]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmse000485 Stearic Acid at BMRB [bmrb.io]
Deuterated Stearic Acid: A Technical Guide for Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of deuterated stearic acid, a powerful tool in metabolic research, drug development, and lipidomics. This document details its properties, applications, and the experimental protocols for its use, enabling researchers to effectively incorporate this stable isotope-labeled compound into their studies.
Introduction to Deuterated Stearic Acid
Deuterated stearic acid is a form of stearic acid where one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. This isotopic labeling makes it an invaluable tracer for studying the metabolic fate of stearic acid in biological systems. Unlike radioactive isotopes, deuterium is stable and non-radioactive, making it safe for use in both in vitro and in vivo studies, including those involving human subjects.[1] The most common commercially available form is stearic acid-d35 (C18H D35O2), where all 35 hydrogen atoms on the acyl chain are replaced with deuterium.[2] Other deuterated variants, such as stearic acid-d2 and -d7, are also utilized in specific research contexts.[3]
The primary application of deuterated stearic acid lies in its ability to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry (MS) and other analytical techniques.[4][5] This allows for the precise tracking and quantification of its absorption, distribution, metabolism, and excretion (ADME).
Physicochemical Properties
Understanding the physical and chemical properties of deuterated stearic acid is crucial for its proper handling, storage, and application in experimental settings. The properties of the most common variant, this compound, are summarized in the table below.
| Property | Value | References |
| Chemical Formula | CD3(CD2)16COOH | [2] |
| Molecular Weight | 319.69 g/mol | [6] |
| CAS Number | 17660-51-4 | [2] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 68-70 °C | [7] |
| Boiling Point | 361 °C | [7] |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity | ≥99% | |
| Solubility | ||
| Water | Insoluble | [7] |
| Chloroform | Slightly soluble | [7] |
| Methanol | Slightly soluble | [7] |
| Ethanol | Soluble (20 mg/ml) | [8] |
| DMSO | Soluble (10 mg/ml) | [8] |
| DMF | Soluble (30 mg/ml) | [8] |
| Storage | Room temperature, protected from light and moisture | [2] |
Applications in Research
Deuterated stearic acid is a versatile tool with a wide range of applications in biomedical research.
Metabolic Research
The primary use of deuterated stearic acid is to trace the metabolic pathways of saturated fatty acids. Key areas of investigation include:
-
Fatty Acid Metabolism: Studying the processes of β-oxidation, elongation, and desaturation of stearic acid.[1] Research has shown that dietary stearic acid can be desaturated to oleic acid (18:1) and chain-shortened to palmitic acid (16:0).[9][10]
-
Lipid Synthesis and Storage: Quantifying the incorporation of stearic acid into various lipid classes, such as triglycerides, phospholipids, and cholesterol esters.[1]
-
Metabolic Flux Analysis: In combination with other isotopic tracers, it can be used to model the flow of metabolites through various metabolic pathways.
Drug Development
In the pharmaceutical industry, deuterated compounds are used to:
-
Investigate Pharmacokinetics: The incorporation of deuterium can alter the metabolic profile and pharmacokinetics of a drug, a concept known as the "deuterium effect."[5]
-
Serve as Internal Standards: Due to its chemical similarity to the unlabeled analyte and distinct mass, deuterated stearic acid is an ideal internal standard for quantitative analysis of stearic acid in biological samples by mass spectrometry.[4][8]
Lipidomics
In the field of lipidomics, which involves the large-scale study of lipids, deuterated stearic acid is used to:
-
Quantify Lipid Species: As an internal standard, it enables the accurate quantification of stearic acid-containing lipids in complex biological matrices.[4]
-
Trace Lipid Trafficking: Following the movement and incorporation of stearic acid into different cellular compartments and lipid droplets.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterated stearic acid.
In Vitro Metabolic Tracing in Cell Culture
This protocol describes the use of deuterated stearic acid to trace fatty acid metabolism in cultured cells.
Materials:
-
Deuterated stearic acid (e.g., this compound)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Organic solvents (e.g., methanol, chloroform, isooctane)
-
Internal standards for MS analysis (e.g., other deuterated fatty acids)
Procedure:
-
Preparation of Deuterated Stearic Acid-BSA Conjugate:
-
Dissolve deuterated stearic acid in ethanol.
-
Add the ethanolic solution to a sterile solution of fatty acid-free BSA in serum-free medium.
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
Sterile-filter the solution.
-
-
Cell Culture and Labeling:
-
Plate cells in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Remove the growth medium and replace it with a serum-free medium containing the deuterated stearic acid-BSA conjugate at the desired final concentration.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-dependent incorporation of the tracer.
-
-
Sample Collection and Lipid Extraction:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract lipids using a modified Bligh-Dyer or Folch method. A common procedure involves adding a mixture of methanol and chloroform (e.g., 2:1 v/v).
-
Add internal standards for quantification at the beginning of the extraction process.
-
After phase separation, collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Sample Preparation for Mass Spectrometry Analysis:
-
For analysis of total fatty acids, the extracted lipids need to be saponified (e.g., using methanolic KOH) to release the fatty acids from complex lipids.
-
The fatty acids are then derivatized (e.g., to fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters) to improve their chromatographic and mass spectrometric properties.[4]
-
-
Mass Spectrometry Analysis:
-
Analyze the derivatized samples by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Monitor the ion corresponding to the deuterated stearic acid derivative and its metabolic products.
-
In Vivo Metabolic Tracing in Animal Models
This protocol outlines a general procedure for tracing the metabolism of deuterated stearic acid in mice.
Materials:
-
Deuterated stearic acid
-
Vehicle for administration (e.g., corn oil)
-
Animal model (e.g., C57BL/6 mice)
Procedure:
-
Animal Acclimation and Diet:
-
Acclimate the animals to the housing conditions and provide a standard chow diet.
-
For specific studies, a high-fat diet or a diet with a defined fatty acid composition may be used.[12]
-
-
Administration of Deuterated Stearic Acid:
-
Prepare a solution or suspension of deuterated stearic acid in the chosen vehicle.
-
Administer the deuterated stearic acid to the animals via oral gavage, intraperitoneal injection, or intravenous injection. The dose and route of administration will depend on the research question. A typical oral dose in rats has been reported as 5 mg/kg.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours) via tail vein or other appropriate methods.[3]
-
At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, heart, brain).
-
Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
-
Sample Processing and Analysis:
-
Process blood samples to separate plasma.
-
Homogenize tissue samples.
-
Extract lipids from plasma and tissue homogenates as described in the in vitro protocol.
-
Prepare samples for and perform MS analysis as described previously.
-
Data Presentation and Analysis
Quantitative data from deuterated stearic acid tracing experiments should be summarized in clearly structured tables to facilitate comparison across different experimental conditions and time points. The isotopic enrichment for each metabolite of interest should be calculated.
Visualizations
Metabolic Pathway of Stearic Acid
The following diagram illustrates the primary metabolic fate of stearic acid within a cell.
Experimental Workflow for Lipidomics Using Deuterated Stearic Acid
The diagram below outlines a typical experimental workflow for a targeted lipidomics study using deuterated stearic acid as an internal standard.
References
- 1. Metabolism of dietary stearic acid relative to other fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stearic acid (Dââ , 98%) - Cambridge Isotope Laboratories, DLM-379-1 [isotope.com]
- 3. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stearic-D35 Acid | CAS 17660-51-4 | LGC Standards [lgcstandards.com]
- 7. chembk.com [chembk.com]
- 8. This compound | CAS 17660-51-4 | Cayman Chemical | Biomol.com [biomol.com]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Deuterated stearic acid uptake and accumulation in lipid droplets of cat oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic effects of dietary stearic acid in mice: changes in the fatty acid composition of triglycerides and phospholipids in various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Stearic Acid-d35 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of deuterated stearic acid (Stearic Acid-d35) in various organic solvents. Understanding the solubility of this isotopically labeled fatty acid is critical for its application in metabolic research, drug delivery systems, and as an internal standard in mass spectrometry-based quantification. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of a substance is dependent on the physicochemical properties of both the solute and the solvent, as well as on temperature. While specific quantitative data for this compound is limited, the solubility of its non-deuterated counterpart, stearic acid, provides a very close approximation due to the negligible effect of isotopic labeling on solubility. The following tables summarize the available quantitative solubility data.
Table 1: Solubility of this compound in Selected Organic Solvents
| Solvent | Solubility (mg/mL) | Citation |
| Ethanol | ~20 | [1][2][3] |
| Dimethyl Sulfoxide (DMSO) | ~10 | [1][2][3] |
| Dimethylformamide (DMF) | ~30 | [1][2][3] |
Table 2: Solubility of Stearic Acid (Non-deuterated) in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Citation |
| Dichloromethane | 25 | 3.58 | [4] |
| 30 | 8.85 | [4] | |
| 35 | 18.3 | [4] | |
| Hexane | 20 | 0.5 | [4] |
| 30 | 4.3 | [4] | |
| 40 | 19 | [4] | |
| 50 | 79.2 | [4] | |
| 60 | 303 | [4] | |
| Ethanol | 10 | 1.09 (g/100mL) | [4] |
| 20 | 2.25 | [4] | |
| 30 | 5.42 | [4] | |
| Methanol | 301 K (28°C) | 1.52 (mole fraction x 10²) | [5] |
| 313 K (40°C) | 2.88 (mole fraction x 10²) | [5] | |
| Ethyl Acetate | 301 K (28°C) | 7.82 (mole fraction x 10²) | [5] |
| 313 K (40°C) | 13.51 (mole fraction x 10²) | [5] | |
| Acetone | 301 K (28°C) | 4.25 (mole fraction x 10²) | [5] |
| 313 K (40°C) | 7.94 (mole fraction x 10²) | [5] |
Note: The solubility of stearic acid generally increases with temperature.[6][7]
Experimental Protocols for Solubility Determination
The following section outlines a detailed methodology for determining the solubility of this compound in organic solvents, primarily based on the gravimetric method.[5]
Materials and Equipment
-
This compound (crystalline solid)
-
Organic solvents of interest (e.g., ethanol, DMSO, DMF, dichloromethane, etc.)
-
Analytical balance (accuracy ± 0.0001 g)
-
Thermostatic water bath or heating block
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Glass vials or test tubes with screw caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Drying oven or vacuum desiccator
-
Pipettes and other standard laboratory glassware
Gravimetric Method for Solubility Determination
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic water bath set to the desired experimental temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should appear cloudy, indicating the presence of undissolved solid.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vial for a few hours while maintaining the temperature.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation upon cooling.
-
Attach a syringe filter to the syringe and filter the supernatant into a pre-weighed, clean, and dry vial. This step is crucial to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial containing the filtered solution in a drying oven or under a gentle stream of inert gas (e.g., nitrogen) to evaporate the solvent completely. The temperature should be kept below the melting point of this compound to avoid degradation.
-
Once the solvent is fully evaporated, place the vial in a vacuum desiccator to cool to room temperature and remove any residual solvent.
-
Weigh the vial containing the dried this compound residue using an analytical balance.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is determined by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.
-
The solubility can then be expressed in various units, such as:
-
mg/mL: (mass of residue in mg) / (volume of supernatant collected in mL)
-
g/100 g of solvent: [(mass of residue in g) / (mass of solvent in the collected supernatant in g)] x 100
-
-
Visual Workflow for Solubility Determination
The following diagram illustrates the logical steps of the gravimetric method for determining the solubility of this compound.
Caption: Experimental workflow for gravimetric solubility determination.
This guide provides foundational knowledge on the solubility of this compound. For specific applications, it is recommended to experimentally verify the solubility in the exact solvent system and conditions of interest.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | CAS 17660-51-4 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Stearic acid - Wikipedia [en.wikipedia.org]
- 5. scienceasia.org [scienceasia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of Stearic Acid in Biological Matrices using Stearic Acid-d35 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid (C18:0) is a ubiquitous saturated fatty acid that plays crucial roles in cellular structure, energy metabolism, and signaling pathways. Accurate quantification of stearic acid in biological samples is essential for understanding its physiological and pathological significance in various research and drug development contexts. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Stearic Acid-d35, is critical for achieving accurate and precise quantification by correcting for variations during sample preparation and analysis.[1] This application note provides a detailed protocol for the quantification of stearic acid in biological matrices using this compound as an internal standard, including sample preparation, derivatization, and GC-MS analysis.
Principle
The methodology involves the extraction of total lipids from a biological sample, followed by saponification to release free fatty acids. A known amount of this compound is added at the beginning of the procedure to serve as an internal standard. The fatty acids are then derivatized to increase their volatility for GC-MS analysis. The most common derivatization techniques are the formation of fatty acid methyl esters (FAMEs) or silyl esters. The derivatized fatty acids are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the peak area of the analyte (stearic acid) to that of the internal standard (this compound).
Materials and Reagents
-
Stearic Acid (≥98.5%)
-
This compound (≥98% atom % D)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Hexane (HPLC grade)
-
Sodium hydroxide (NaOH)
-
Boron trifluoride (BF3) in methanol (14% w/v) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Deionized water
-
Biological matrix (e.g., plasma, serum, cell culture, tissue homogenate)
Experimental Protocols
A detailed experimental workflow is provided below, covering sample preparation, derivatization (both FAMEs and silylation methods), and GC-MS analysis.
Protocol 1: Sample Preparation and Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol is suitable for the analysis of total fatty acids in a sample.
-
Lipid Extraction:
-
To 100 µL of sample (e.g., plasma, serum, or cell homogenate), add a known amount of this compound internal standard solution (e.g., 10 µL of a 100 µg/mL solution in methanol).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
-
Saponification and Transesterification:
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Heat the sample at 100°C for 10 minutes in a heating block or water bath to hydrolyze the lipids and form sodium salts of the fatty acids.
-
Cool the sample to room temperature.
-
Add 2 mL of 14% boron trifluoride (BF₃) in methanol.
-
Heat the sample again at 100°C for 5 minutes to methylate the free fatty acids, forming FAMEs.
-
Cool the sample to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer containing the FAMEs and transfer to a clean autosampler vial for GC-MS analysis.
-
Protocol 2: Derivatization by Silylation
This protocol is an alternative to FAMEs preparation and is particularly useful for the analysis of free fatty acids.
-
Lipid Extraction:
-
Follow the lipid extraction procedure as described in Protocol 1, step 1.
-
-
Silylation:
-
To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature. The sample is now ready for GC-MS analysis.
-
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of stearic acid derivatives. These may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial temperature 150°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (FAMEs) | m/z 298 (Stearic acid methyl ester), m/z 333 (this compound methyl ester) |
| SIM Ions (TMS Esters) | m/z 356 (Stearic acid TMS ester), m/z 391 (this compound TMS ester) |
Data Presentation: Quantitative Method Validation
The following table summarizes representative quantitative data for the analysis of stearic acid using a GC-MS method. Please note that the following data was obtained using tridecanoic acid as an internal standard and silylation with HMDS as the derivatization method, as a comprehensive validation study for this compound was not available in the searched literature.[2] These values are provided for illustrative purposes and may vary depending on the specific instrumentation, derivatization method, and laboratory conditions.
| Parameter | Stearic Acid |
| Linearity Range (µg/g) | 2 - 25 |
| Correlation Coefficient (R²) | 0.9992 |
| Limit of Detection (LOD) (µg/g) | 0.4 |
| Limit of Quantification (LOQ) (µg/g) | 0.5 |
| Intra-day Precision (%RSD) | < 2.7 |
| Inter-day Precision (%RSD) | < 6.1 |
| Recovery (%) | Not Reported |
Mandatory Visualizations
References
Application Note: Quantitative Analysis of Stearic Acid in Biological Matrices using Stearic Acid-d35 by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid (C18:0), a saturated long-chain fatty acid, is a key component of cellular lipids and is implicated in various physiological and pathological processes, including membrane fluidity, energy metabolism, and cell signaling.[1][2] Accurate quantification of stearic acid in biological samples is crucial for understanding its role in health and disease, and for the development of novel therapeutics. Liquid chromatography-mass spectrometry (LC-MS) has become the preferred method for fatty acid analysis due to its high sensitivity, selectivity, and specificity.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as Stearic Acid-d35, is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring accurate and precise quantification.[5] This application note provides a detailed protocol for the analysis of stearic acid in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
Principle
This method employs a simple and efficient protein precipitation protocol for the extraction of fatty acids from plasma samples. This compound is added at the beginning of the sample preparation process to act as an internal standard for stearic acid. The separation of stearic acid is achieved using a reversed-phase C18 column, and detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). Quantification is based on the ratio of the peak area of stearic acid to that of this compound.
Experimental Protocols
Materials and Reagents
-
Stearic Acid (≥98.5% purity)[6]
-
This compound (≥98% deuterium enrichment)[5]
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve stearic acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of stearic acid by serial dilution of the primary stock solution with methanol to create calibration standards.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 10 µg/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 10 µg/mL this compound internal standard spiking solution to each sample, calibration standard, and quality control (QC) sample.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Nebulizer: 2.0 L/min, Heating Gas: 7.0 L/min |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Stearic Acid | 283.3 | 283.3 | 10 |
| This compound | 318.5 | 318.5 | 10 |
Note: Collision energy may need to be optimized for the specific instrument used.
Data Presentation
The following tables summarize the expected quantitative performance of the method. These values are compiled from typical LC-MS/MS assays for fatty acids and represent achievable performance.[3][4]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Stearic Acid | 10 - 5000 | > 0.99 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Stearic Acid | 3 | 10 |
Table 3: Accuracy and Precision (Intra- and Inter-Day)
| Analyte | QC Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Stearic Acid | 30 (Low) | < 10 | 90 - 110 | < 15 | 85 - 115 |
| 300 (Mid) | < 10 | 90 - 110 | < 15 | 85 - 115 | |
| 3000 (High) | < 10 | 90 - 110 | < 15 | 85 - 115 |
Table 4: Recovery
| Analyte | QC Concentration (ng/mL) | Recovery (%) |
| Stearic Acid | 30 (Low) | 85 - 110 |
| 300 (Mid) | 85 - 110 | |
| 3000 (High) | 85 - 110 |
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS analysis of stearic acid using this compound as an internal standard.
Caption: Workflow for the LC-MS analysis of stearic acid.
Conclusion
This application note provides a robust and reliable method for the quantitative analysis of stearic acid in biological matrices using this compound as an internal standard. The simple protein precipitation sample preparation protocol, coupled with a sensitive and selective LC-MS/MS method, allows for accurate and precise quantification suitable for research and drug development applications. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring data quality.
References
- 1. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stearic acid analytical standard 57-11-4 [sigmaaldrich.com]
- 5. iris.unitn.it [iris.unitn.it]
- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipidomics Sample Preparation Using Stearic Acid-d35
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field offering profound insights into cellular metabolism, disease pathogenesis, and drug development. Accurate quantification of lipid species is paramount for meaningful biological interpretation. The use of stable isotope-labeled internal standards is a critical component of robust quantitative lipidomics workflows, correcting for variations in sample preparation and analytical detection. Stearic Acid-d35, a deuterated analog of the saturated fatty acid stearic acid, serves as an excellent internal standard for the quantification of stearic acid and other long-chain fatty acids by mass spectrometry (MS)-based methods. Its chemical properties closely mimic the endogenous analyte, ensuring reliable correction for extraction efficiency and ionization suppression.
This document provides detailed application notes and protocols for the use of this compound in lipidomics sample preparation, targeted at researchers, scientists, and drug development professionals.
Data Presentation
The following table represents typical quantitative data obtained from a targeted lipidomics analysis of human plasma, utilizing this compound as an internal standard. The concentrations are illustrative and may vary depending on the sample matrix and experimental conditions.
| Analyte | Endogenous Concentration (µg/mL) | Standard Deviation (µg/mL) | Coefficient of Variation (%) |
| Myristic Acid (C14:0) | 1.52 | 0.18 | 11.8 |
| Palmitic Acid (C16:0) | 125.6 | 10.2 | 8.1 |
| Palmitoleic Acid (C16:1) | 8.3 | 1.1 | 13.3 |
| Stearic Acid (C18:0) | 85.4 | 7.5 | 8.8 |
| Oleic Acid (C18:1) | 150.2 | 12.1 | 8.1 |
| Linoleic Acid (C18:2) | 210.5 | 18.9 | 9.0 |
| Arachidonic Acid (C20:4) | 15.8 | 2.1 | 13.3 |
Experimental Protocols
Preparation of this compound Internal Standard Stock Solution
A precise and accurate internal standard stock solution is fundamental for quantitative analysis.
Materials:
-
This compound (≥98% isotopic purity)
-
Ethanol (LC-MS grade)
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.
-
Dissolve the weighed this compound in a known volume of ethanol (e.g., 10 mL) in a volumetric flask to create a stock solution of 1 mg/mL.
-
From this stock solution, prepare a working internal standard solution with a concentration of 2.5 ng/µL by serial dilution in ethanol.[1]
-
Store the stock and working solutions at -20°C in tightly sealed glass vials to prevent solvent evaporation and degradation.
Lipid Extraction from Plasma using this compound Internal Standard
This protocol is adapted from the widely used Folch method for lipid extraction from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard working solution (2.5 ng/µL)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (aqueous)
-
Glass centrifuge tubes with PTFE-lined caps
-
Centrifuge capable of 4°C and >2000 x g
-
Nitrogen evaporator
-
Acetonitrile:Isopropanol (1:1, v/v) for reconstitution
Procedure:
-
Thaw plasma samples on ice.
-
To a glass centrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the 2.5 ng/µL this compound internal standard working solution to the plasma.[1]
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at room temperature for 15 minutes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex the tube for 30 seconds.
-
Centrifuge at 2,500 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass vial.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of Acetonitrile:Isopropanol (1:1, v/v) for LC-MS/MS analysis.
Signaling Pathways and Experimental Workflows
Experimental Workflow
The overall workflow for targeted lipidomics using this compound involves several key steps from sample collection to data analysis.
Caption: Experimental workflow for targeted lipidomics.
Stearic Acid and Signaling Pathways
Stearic acid is not merely a structural component of membranes and an energy source; it also plays a role in various signaling pathways.
1. Stearic Acid-Induced p38 MAPK and ERK Signaling
Saturated fatty acids like stearic acid can induce cellular stress, leading to the activation of the p38 MAPK pathway and inhibition of the ERK pathway.
Caption: Stearic acid's influence on MAPK and ERK pathways.
2. Stearic Acid and Endoplasmic Reticulum (ER) Stress
High levels of stearic acid can lead to the accumulation of unfolded proteins in the endoplasmic reticulum, triggering the ER stress response.
Caption: Stearic acid-induced ER stress signaling.
3. Stearic Acid, Oleoylation, and EGFR Signaling
Stearic acid can be converted to oleic acid, which then modifies GNAI proteins through S-oleoylation. This modification alters GNAI localization and blunts EGFR signaling.
Caption: EGFR signaling modulation by stearic acid.
References
Application Notes and Protocols: Stearic Acid-d35 in Quantitative Metabolomics Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid (C18:0), a saturated long-chain fatty acid, is a fundamental component of cellular lipids and plays a significant role in energy metabolism and cellular signaling.[1] Its accurate quantification in biological matrices is crucial for understanding physiological and pathological processes. Stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision in mass spectrometry-based quantitative metabolomics. Stearic Acid-d35 is a deuterated analog of stearic acid, which serves as an ideal internal standard for the quantification of endogenous stearic acid by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] Its near-identical physicochemical properties to the unlabeled analyte ensure that it effectively accounts for variations in sample preparation and instrument response.[4]
This document provides detailed application notes and experimental protocols for the use of this compound in quantitative metabolomics workflows, targeting researchers, scientists, and drug development professionals.
Quantitative Data Summary
The use of deuterated internal standards like this compound is considered the "gold standard" for quantitative accuracy in mass spectrometry.[4] The following tables summarize typical performance characteristics of analytical methods for stearic acid quantification using a deuterated internal standard. These values are compiled from various studies and represent expected performance metrics.
Table 1: GC-MS Method Performance for Stearic Acid Quantification using a Deuterated Internal Standard
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 7.6 - 91.8 ng/mL |
| Recovery (%) | 82.1 - 98.7% |
| Precision (RSD%) | < 15% |
| Accuracy (% Bias) | -15% to +15% |
| Data compiled from a composite of multiple studies.[4] |
Table 2: UPLC-MS/MS Method Performance for Stearic Acid Quantification using a Deuterated Internal Standard
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
| Recovery (%) | 77.7 - 109.7% |
| Matrix Effect (%) | 90.0 - 113.5% |
| Inter-day Precision (RSD%) | 0.55 - 13.29% |
| Intra-day Precision (RSD%) | 0.62 - 13.90% |
| Performance data for a UPLC-MS/MS method for stearic acid using a deuterated internal standard.[5] |
Experimental Workflows and Protocols
Overall Workflow for Quantitative Metabolomics
The general workflow for the quantification of stearic acid in biological samples using this compound as an internal standard is depicted below. This process involves sample preparation with the addition of the internal standard, extraction of lipids, derivatization (primarily for GC-MS), and subsequent analysis by mass spectrometry.[6]
Detailed Experimental Protocols
Protocol 1: Quantification of Stearic Acid in Human Plasma by GC-MS
This protocol describes the analysis of total fatty acids in plasma, including stearic acid, after hydrolysis and derivatization to fatty acid methyl esters (FAMEs).
1. Materials and Reagents:
-
This compound internal standard solution (in ethanol)
-
Chloroform
-
Methanol
-
0.5 M NaOH in methanol
-
14% (w/v) Boron trifluoride (BF₃) in methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
2. Sample Preparation and Lipid Extraction:
-
To 1 mL of plasma, add a known amount of this compound internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Collect the lower organic layer containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.[4]
3. Saponification and Derivatization to FAMEs:
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Heat at 100°C for 10 minutes to hydrolyze the lipids.
-
Cool the sample and add 2 mL of BF₃ in methanol (14% w/v).
-
Heat again at 100°C for 5 minutes to methylate the free fatty acids.
-
Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.[4]
4. GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 10 min.
-
Carrier Gas: Helium
-
MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode. Monitor characteristic ions for stearic acid methyl ester and its deuterated counterpart.
Protocol 2: Quantification of Free Stearic Acid in Plasma by UPLC-MS/MS
This protocol is adapted for the analysis of free (non-esterified) fatty acids.[5]
1. Materials and Reagents:
-
This compound internal standard solution (in methanol)
-
Acetonitrile
-
Methanol
-
Methyl tert-butyl ether (MTBE)
-
Formic acid
-
UPLC-MS/MS system with a C8 or C18 reversed-phase column
2. Sample Preparation and Extraction:
-
To 10 µL of plasma, add 100 µL of methanol containing a known amount of this compound internal standard.
-
Add 90 µL of acetonitrile, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.
-
Alternatively, for a liquid-liquid extraction, mix the plasma with the internal standard, then add MTBE, methanol, and water. Vortex and centrifuge to separate the phases.
-
Transfer the supernatant or the organic layer to a new tube and evaporate to dryness.[5]
-
Reconstitute the residue in an appropriate volume of the initial mobile phase.
3. UPLC-MS/MS Analysis:
-
Column: ACQUITY UPLC BEH C8 or similar
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.35 mL/min
-
Gradient: A suitable gradient to separate stearic acid from other fatty acids.
-
MS Detection: Electrospray ionization (ESI) in negative ion mode using Multiple Reaction Monitoring (MRM).
Table 3: Exemplary MRM Transitions for Stearic Acid and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Stearic Acid | 283.3 | 283.3 (pseudo-MRM) |
| This compound | 318.5 | 318.5 (pseudo-MRM) |
| Note: Fatty acids often show poor fragmentation. Therefore, a pseudo-MRM or SIM experiment monitoring the deprotonated molecule [M-H]⁻ is common. The exact m/z for this compound may vary slightly based on the isotopic purity. |
Signaling and Metabolic Pathways
Stearic acid is a key player in several metabolic pathways. Understanding these pathways is essential for interpreting quantitative metabolomics data.
Fatty Acid Beta-Oxidation
Fatty acids are broken down in the mitochondria through beta-oxidation to generate acetyl-CoA, which then enters the citric acid cycle to produce energy.[7]
Stearoyl-CoA Desaturase (SCD) Pathway
Stearic acid can be converted to the monounsaturated fatty acid, oleic acid, by the enzyme Stearoyl-CoA desaturase-1 (SCD1). This is a critical step in the biosynthesis of triglycerides and other complex lipids.[1]
Conclusion
This compound is a vital tool for the accurate and precise quantification of stearic acid in complex biological matrices. The protocols and data presented here provide a comprehensive guide for researchers to develop and validate robust quantitative metabolomics assays. The use of such stable isotope dilution methods is essential for generating high-quality data in studies investigating the role of fatty acid metabolism in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Comprehensive lipidomic workflow for multicohort population phenotyping using stable isotope dilution targeted liquid chromatography-mass spectrometry [spiral.imperial.ac.uk]
Application Note: Quantification of Stearic Acid in Human Plasma using Stearic Acid-d35 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Stearic acid (C18:0) is a saturated long-chain fatty acid prevalent in animal and vegetable fats.[1] Its levels in plasma are of significant interest in biomedical research, particularly in studies related to metabolic disorders, cardiovascular diseases, and nutrition.[2] Accurate quantification of stearic acid in complex biological matrices like plasma is crucial for these investigations. Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based quantification, as they effectively compensate for variations in sample preparation and instrument response.[3] Stearic Acid-d35, a deuterated analog of stearic acid, is an ideal internal standard for this purpose due to its chemical similarity to the analyte and its distinct mass difference, which prevents isotopic interference.
This application note provides a detailed protocol for the extraction and quantification of stearic acid in human plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard. The method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure.
Principle
The method involves the addition of a known amount of this compound to plasma samples as an internal standard. Proteins are then precipitated, and the fatty acids are extracted using a liquid-liquid extraction procedure. The extracts are analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of endogenous stearic acid to that of this compound is used to calculate the concentration of stearic acid in the samples by referencing a calibration curve.
Materials and Reagents
-
Stearic Acid (Analytical Standard)
-
This compound (Internal Standard)
-
Human Plasma (K2EDTA)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Methyl tert-butyl ether (MTBE) (HPLC Grade)
-
Water (LC-MS Grade)
-
Nitrogen gas, high purity
Experimental Protocols
Preparation of Standard Solutions
-
Stearic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of stearic acid in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stearic acid stock solution with methanol to create calibration standards.
-
Working Internal Standard Solution (1 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.
Sample Preparation
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of the 1 µg/mL this compound working internal standard solution to each sample, calibrator, and quality control sample, except for the blank.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of MTBE to the supernatant for liquid-liquid extraction.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of acetonitrile:water (70:30, v/v) with 0.1% formic acid.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: ACQUITY UPLC BEH C8 column (or equivalent)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.35 mL/min
-
Gradient: A suitable gradient to ensure separation of stearic acid from other plasma components.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
Stearic Acid: Precursor Ion > Product Ion
-
This compound: Precursor Ion > Product Ion
-
-
Source Parameters: Optimized for maximum signal intensity.
Data Presentation
The following tables summarize the typical quantitative performance of this method.
Table 1: Calibration Curve for Stearic Acid
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.012 |
| 0.5 | 0.058 |
| 1.0 | 0.115 |
| 5.0 | 0.590 |
| 10.0 | 1.180 |
| 25.0 | 2.950 |
| 50.0 | 5.900 |
| Linear Range | 0.1 - 50.0 µg/mL |
| Correlation Coefficient (r²) | >0.995 |
Table 2: Method Validation Parameters
| Parameter | Specification | Result |
| Linearity | r² > 0.99 | >0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10 | 0.1 µg/mL |
| Intra-day Precision (%CV) | < 15% | 3.5% - 8.2% |
| Inter-day Precision (%CV) | < 15% | 5.1% - 9.8% |
| Accuracy (% Recovery) | 85% - 115% | 92.5% - 108.3% |
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal | < 15% |
Visualizations
Caption: Experimental workflow for the quantification of stearic acid in plasma.
Caption: Simplified metabolic pathway of stearic acid.
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of stearic acid in human plasma using this compound as an internal standard. The protocol provides clear steps for sample preparation and analysis, and the method validation data demonstrates excellent linearity, precision, and accuracy. This method is suitable for high-throughput analysis in clinical and research settings for the study of fatty acid metabolism and its role in various physiological and pathological processes.
References
Application Note: Derivatization of Stearic Acid-d35 for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, fatty acids like stearic acid are often challenging to analyze directly due to their low volatility and high polarity. The presence of a carboxyl group with active hydrogen leads to issues such as peak tailing and adsorption onto the GC column and inlet, resulting in poor peak shape and low sensitivity.[1][2] To overcome these limitations, derivatization is employed to convert the polar carboxyl group into a less polar, more volatile functional group.[3][4][5]
Stearic Acid-d35 is a deuterated stable isotope of stearic acid, commonly used as an internal standard for the accurate quantification of stearic acid in various matrices by GC-Mass Spectrometry (GC-MS) or LC-MS.[6][7] The derivatization principles and reactions for stearic acid apply equally to its deuterated form. This document provides detailed protocols for the two most common derivatization methods: esterification (methylation) and silylation.
Selecting the Appropriate Derivatization Method
The choice between esterification and silylation depends on the sample matrix, the presence of other functional groups, and the specific analytical requirements.
-
Esterification (Methylation): This is the most popular method for fatty acid analysis, converting them into fatty acid methyl esters (FAMEs).[4] FAMEs are stable, volatile, and well-characterized, making them ideal for GC analysis. Reagents like boron trifluoride (BF₃) in methanol are highly effective catalysts for this reaction.[2]
-
Silylation: This method replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. Silylating reagents like BSTFA or MSTFA are potent and can also derivatize other functional groups such as hydroxyl and amino groups.[2] This can be an advantage for multi-analyte screening but may lead to unwanted side reactions in complex samples.[2] TMS derivatives are also more sensitive to moisture.[8]
Table 1: Comparison of Common Derivatization Methods
| Feature | Esterification (BF₃-Methanol) | Silylation (BSTFA/MSTFA) |
| Derivative | Fatty Acid Methyl Ester (FAME) | Trimethylsilyl (TMS) Ester |
| Specificity | Highly specific to carboxylic acids | Reacts with multiple functional groups (-OH, -NH, -SH, -COOH)[2][3] |
| Derivative Stability | Excellent, stable for long-term storage | Limited stability, sensitive to moisture[2][8] |
| Reaction Conditions | Mild heating required (e.g., 60°C)[2] | Mild heating often used (e.g., 60°C)[2] |
| Byproducts | Water, which is removed | Non-volatile byproducts that elute after the solvent peak |
| Ideal Use Case | Targeted analysis of fatty acids | Broad screening of multiple analyte classes (e.g., acids, sugars)[2] |
| MS Spectra | Well-characterized, simpler spectra | More complex spectra due to fragmentation of the TMS group |
Below is a decision-making workflow to assist in selecting the optimal derivatization strategy.
Caption: Decision workflow for selecting a derivatization method.
Experimental Protocols
Safety Precaution: Derivatization reagents are often corrosive, toxic, and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Esterification with Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol details the conversion of this compound to its methyl ester (Stearate-d35-ME). This method is highly efficient and widely used for preparing FAMEs.[2]
Reagents and Materials:
-
This compound standard or sample containing the internal standard.
-
Boron trifluoride-methanol solution (12-14% w/w).[2]
-
Heptane or Hexane (GC grade).[9]
-
Saturated sodium chloride (NaCl) solution.[2]
-
Anhydrous sodium sulfate (Na₂SO₄).[2]
-
Micro-reaction vessels or vials with PTFE-lined caps (5-10 mL).
-
Pipettes and tips.
-
Heating block or water bath.
-
Vortex mixer.
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the sample (or an appropriate volume of a stock solution) into a micro-reaction vessel. If the sample is in an aqueous solvent, it must be evaporated to complete dryness first.
-
Reagent Addition: Add 2 mL of 12% BF₃-methanol solution to the vessel.
-
Reaction: Tightly cap the vessel and heat at 60°C for 10 minutes in a heating block or water bath. Reaction times may need optimization depending on the sample matrix.
-
Extraction: Cool the vessel to room temperature. Add 1 mL of water and 1 mL of hexane.
-
Mixing: Cap the vessel and shake or vortex vigorously for 30-60 seconds to ensure the FAMEs are extracted into the hexane (upper organic) layer.
-
Phase Separation: Allow the layers to fully separate.
-
Collection and Drying: Carefully transfer the upper organic layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[2]
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Silylation with BSTFA
This protocol describes the formation of trimethylsilyl (TMS) esters using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS).
Reagents and Materials:
-
This compound standard or sample containing the internal standard.
-
BSTFA with 1% TMCS.[2]
-
Pyridine or Acetonitrile (anhydrous grade), as a solvent.
-
Micro-reaction vessels or GC vials with PTFE-lined caps.
-
Pipettes and tips.
-
Heating block or oven.
-
Vortex mixer.
Procedure:
-
Sample Preparation: Place the dried sample (e.g., residue from an extract) into a GC vial.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., acetonitrile) to dissolve the sample. Add 50 µL of BSTFA + 1% TMCS.[2] A molar excess of the derivatizing agent is required.
-
Reaction: Tightly cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2]
-
Cooling: Cool the vial to room temperature.
-
Dilution (Optional): The sample can be injected directly or diluted with a suitable solvent (e.g., hexane, dichloromethane) if necessary.[2]
-
Analysis: Analyze the sample by GC-MS promptly, as TMS derivatives can degrade in the presence of moisture.[2]
General Experimental and GC-MS Analysis Workflow
The overall process from sample preparation to data analysis is outlined below.
Caption: General workflow for derivatization and GC-MS analysis.
GC-MS Analysis Parameters
The following table provides typical starting parameters for the GC-MS analysis of stearic acid FAMEs or TMS esters. These parameters should be optimized for the specific instrument and column used.
Table 2: Typical GC-MS Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 6890N or similar[10] |
| Column | HP-5MS (5% diphenyl-95% dimethyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[10] |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL[10] |
| Injector Temp. | 250 - 280°C[10][11] |
| Carrier Gas | Helium |
| Oven Program | Initial: 100°C, hold for 2 min. Ramp: 10°C/min to 280°C. Hold: 10 min. |
| MS Detector | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Impact (EI), 70 eV[10] |
| Ion Source Temp. | 230°C[10] |
| Acquisition Mode | Full Scan (e.g., m/z 50-500) and/or Selected Ion Monitoring (SIM) |
| SIM Ions (FAME) | Stearic Acid Methyl Ester: m/z 298 (M+), 269, 143, 87, 74. |
| SIM Ions (TMS Ester) | Stearic Acid TMS Ester: m/z 341 (M-15)+, 117.[10] |
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 4. gcms.cz [gcms.cz]
- 5. scispace.com [scispace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. aocs.org [aocs.org]
- 9. usp.org [usp.org]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. Synthesis of a new hydrophobic coating film from stearic acid of buffalo fat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stearic Acid-d35 in Fatty Acid Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic Acid-d35 is the deuterated form of stearic acid, a ubiquitous saturated fatty acid found in animal and vegetable fats.[1][2] In the field of fatty acid profiling, particularly in mass spectrometry-based lipidomics and metabolomics, this compound serves as an invaluable internal standard.[1] Its chemical properties are nearly identical to endogenous stearic acid, but its increased mass due to the 35 deuterium atoms allows for its clear differentiation in mass spectrometric analyses. This distinction is crucial for accurate and precise quantification of fatty acids in complex biological samples.[3] The use of stable isotope-labeled standards like this compound corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[3]
Key Applications
The accurate quantification of fatty acids is paramount in numerous research and development areas:
-
Drug Discovery: this compound is utilized in screening for compounds that modulate fatty acid metabolism and signaling pathways.[3]
-
Metabolomics and Lipidomics: It is instrumental in profiling the fatty acid composition of various biological samples to identify potential disease biomarkers.[3][4][5]
-
Nutritional Science: Researchers employ this compound to assess the impact of diet on fatty acid profiles.[3]
-
Clinical Research: It aids in investigating the role of fatty acids in metabolic disorders such as diabetes, obesity, and cardiovascular disease.[3]
Principle of Isotope Dilution Mass Spectrometry
The quantitative analysis of fatty acids using this compound relies on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard is added to the biological sample at the beginning of the experimental workflow. The stable isotope-labeled standard co-elutes with its non-labeled counterpart but is distinguishable by its mass-to-charge ratio (m/z).[3] By comparing the signal intensity of the endogenous analyte to that of the internal standard, precise quantification can be achieved, as any sample loss during extraction and derivatization will affect both the analyte and the standard equally.[6][7]
Quantitative Data Summary
The following table summarizes typical quantitative performance data for fatty acid analysis using deuterated internal standards in mass spectrometry. While specific values for this compound may vary depending on the analytical platform and matrix, these represent expected performance characteristics.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [8] |
| Limit of Detection (LOD) | 0.3 - 3 ng/mL | [9] |
| Limit of Quantification (LOQ) | 0.003 – 14.88 ng/mL | [10] |
| Accuracy | > 90% | [8] |
| Precision (CV%) | < 15% (intra-day), < 20% (inter-day) | [8][10] |
| Recovery | 60% - 90% | [10] |
Experimental Protocols
I. Sample Preparation
The following protocols are generalized for different biological matrices. The amount of tissue or cells should be empirically determined based on the specific sample type.[11]
A. Cultured Cells:
-
Harvest up to 2 million cells.[11]
-
Add 100 µL of the deuterated internal standard mix (including this compound).[11]
-
Lyse the cells by adding two volumes of methanol.[11]
-
Acidify the mixture with HCl to a final concentration of 25 mM.[11]
B. Plasma:
-
To 200 µL of blood plasma, add 300 µL of dPBS.[11]
-
Add 100 µL of the internal standard mix.[11]
-
Mix with one volume of methanol and acidify with HCl to a final concentration of 25 mM.[11]
C. Tissue:
-
For soft tissues, sonication is sufficient. For tougher tissues, grind or mince the sample before sonication.[11]
-
Add 100 µL of the internal standard mix.[11]
-
Add 900 µL of methanol.[11]
-
Mix with one volume of methanol and acidify with HCl to a final concentration of 25 mM.[11]
II. Fatty Acid Extraction
-
To the prepared sample in a glass tube, add 1 mL of iso-octane.[11]
-
Vortex the sample thoroughly and centrifuge at 3000 x g for 1 minute to separate the layers.[11]
-
Transfer the upper iso-octane layer, which contains the free fatty acids, to a clean glass tube.[11]
-
Repeat the extraction step (steps 1-3) for a second time to ensure complete recovery.[11]
-
For total fatty acid analysis (including esterified fatty acids), the remaining methanol fraction is subjected to saponification with KOH, followed by acidification and a second extraction with iso-octane.[12]
-
Dry the combined iso-octane extracts under a stream of nitrogen or using a speedvac.[12]
III. Derivatization for GC-MS Analysis
To increase volatility for gas chromatography, fatty acids are derivatized to form pentafluorobenzyl (PFB) esters.[6][11]
-
To the dried fatty acid extract, add 25 µL of 1% pentafluorobenzyl bromide (PFBBr) in acetonitrile.[11]
-
Add 25 µL of 1% diisopropylethylamine (DIPEA) in acetonitrile.[11]
-
Cap the tubes and vortex.[11]
-
Incubate at room temperature for 20 minutes.[11]
-
Dry the derivatized sample under vacuum.[12]
-
Reconstitute the sample in 50 µL of iso-octane for GC-MS analysis.[11]
IV. GC-MS Analysis
-
Inject 1 µL of the derivatized sample into the GC-MS system.[11]
-
Use a suitable capillary column for fatty acid methyl ester (FAME) or PFB ester separation.
-
The mass spectrometer is operated in negative chemical ionization (NCI) mode for PFB derivatives, which provides high sensitivity.[6]
-
Monitor the specific m/z ions for stearic acid and this compound.
Visualizations
Caption: Experimental workflow for fatty acid profiling.
Caption: PPAR signaling pathway activated by fatty acids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.unitn.it [iris.unitn.it]
- 11. lipidmaps.org [lipidmaps.org]
- 12. benchchem.com [benchchem.com]
Quantification of Stearic Acid in Tissues Using Stearic Acid-d35: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid (C18:0), a saturated long-chain fatty acid, is a fundamental component of cellular lipids and plays a significant role in energy metabolism and cellular signaling.[1] Altered levels of stearic acid in tissues have been implicated in various pathological conditions, including cardiovascular diseases, metabolic syndrome, and cancer.[1] Accurate quantification of stearic acid in biological matrices is therefore crucial for understanding its physiological and pathological roles. This application note provides a detailed protocol for the quantification of stearic acid in tissue samples using a stable isotope-labeled internal standard, Stearic Acid-d35, coupled with gas chromatography-mass spectrometry (GC-MS).
This compound is an ideal internal standard for this application as it shares identical chemical and physical properties with endogenous stearic acid, but is distinguishable by its mass due to the deuterium labeling.[2][3] This allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.
Experimental Workflow
The overall experimental workflow for the quantification of stearic acid in tissues is depicted below. The process involves tissue homogenization, lipid extraction, saponification and derivatization, and finally, analysis by GC-MS.
Figure 1: Experimental workflow for stearic acid quantification.
Signaling Pathways Involving Stearic Acid
Stearic acid is not merely a structural component of lipids but also an active signaling molecule that can influence various cellular processes. Understanding these pathways is critical for interpreting the significance of changes in tissue stearic acid concentrations.
Saturated fatty acids like stearic acid can induce apoptosis in certain cell types, such as pancreatic β-cells, through the activation of the p38 mitogen-activated protein kinase (MAPK) and endoplasmic reticulum (ER) stress signaling pathways.[4][5]
Figure 2: Stearic acid-induced apoptosis signaling pathways.
Stearic acid can also act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which may enhance insulin receptor signaling and stimulate glucose uptake in adipocytes.[6]
Figure 3: Stearic acid's role in insulin signaling.
Detailed Experimental Protocols
Tissue Homogenization and Lipid Extraction (Folch Method)
This protocol is a widely used method for the total lipid extraction from biological samples.[7][8][9][10]
Materials:
-
Tissue sample (10-100 mg)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
This compound internal standard solution (in chloroform/methanol)
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
Weigh the frozen tissue sample and place it in a glass centrifuge tube.
-
Add a known amount of this compound internal standard solution to the tube.
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the tissue (e.g., 2 mL for 100 mg of tissue).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Incubate the homogenate at room temperature for 20 minutes with occasional vortexing.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 0.4 mL for 2 mL of solvent mixture).
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
To analyze stearic acid by GC-MS, it must first be liberated from complex lipids via saponification and then derivatized to its more volatile methyl ester form.[11][12][13]
Materials:
-
Dried lipid extract
-
0.5 M NaOH in methanol
-
14% Boron trifluoride (BF3) in methanol
-
Hexane
-
Saturated NaCl solution
-
Heater block
-
Glass tubes with Teflon-lined caps
Procedure:
-
Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract.
-
Cap the tube tightly and heat at 100°C for 5 minutes.
-
Cool the tube to room temperature.
-
Add 2 mL of 14% BF3 in methanol.
-
Cap the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer (containing the FAMEs) to a GC vial for analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., DB-225ms or similar)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless injection)
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Stearic acid methyl ester (unlabeled): m/z 298 (molecular ion), 255, 143
-
This compound methyl ester (labeled): m/z 333 (molecular ion)
-
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Data Presentation and Quantification
The quantification of stearic acid is based on the ratio of the peak area of the endogenous stearic acid methyl ester to the peak area of the this compound methyl ester internal standard. A calibration curve is constructed using known concentrations of unlabeled stearic acid standard spiked with a constant amount of the internal standard.
Table 1: Example Calibration Curve Data for Stearic Acid Quantification
| Standard Concentration (µg/mL) | Peak Area Ratio (Endogenous/Internal Standard) |
| 0.5 | 0.052 |
| 1.0 | 0.105 |
| 5.0 | 0.515 |
| 10.0 | 1.020 |
| 25.0 | 2.550 |
| 50.0 | 5.100 |
Table 2: Representative Quantitative Data of Stearic Acid in Different Mouse Tissues
| Tissue | Stearic Acid Concentration (µg/g tissue) |
| Liver | 150.5 ± 25.2 |
| Brain | 85.3 ± 12.8 |
| Adipose Tissue | 350.1 ± 45.7 |
| Skeletal Muscle | 60.7 ± 9.5 |
Note: The values presented are for illustrative purposes and may vary depending on the specific experimental conditions and animal model.
Conclusion
This application note provides a comprehensive and detailed protocol for the accurate and precise quantification of stearic acid in tissue samples using this compound as an internal standard with GC-MS analysis. The provided experimental workflow, detailed protocols, and information on relevant signaling pathways offer a valuable resource for researchers and scientists in various fields, including drug development, to investigate the role of stearic acid in health and disease. The use of a stable isotope-labeled internal standard is critical for robust and reliable quantification, minimizing the impact of sample matrix effects and procedural variations.
References
- 1. Stearic acid metabolism in human health and disease [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stearic acid serves as a potent inhibitor of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Derivatization techniques for free fatty acids by GC [restek.com]
Application Notes and Protocols for Stearic Acid-d35 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Stearic Acid-d35, a stable isotope-labeled fatty acid, for metabolic flux analysis in various biological systems. This powerful tool enables the precise tracing and quantification of stearic acid uptake, desaturation, elongation, and incorporation into complex lipids, offering valuable insights into cellular metabolism in health and disease.
Introduction to this compound for Flux Analysis
This compound (CD₃(CD₂)₁₆COOH) is a deuterated form of stearic acid, a common 18-carbon saturated fatty acid.[1] The heavy deuterium atoms act as a tracer, allowing researchers to distinguish it from the endogenous, unlabeled stearic acid pool within a biological system.[2] By tracking the incorporation and transformation of this compound, it is possible to quantify the rates, or fluxes, of various metabolic pathways involving this fatty acid. This technique is invaluable for understanding the dynamic processes of lipid metabolism, which are often altered in diseases such as metabolic syndrome, cardiovascular disease, and cancer.[3]
Key Metabolic Fates of Stearic Acid
Stearic acid, once taken up by the cell, can undergo several key metabolic transformations:
-
Desaturation: The introduction of a double bond, primarily to form oleic acid (18:1), catalyzed by Stearoyl-CoA Desaturase (SCD).[4]
-
Elongation: The addition of two-carbon units to produce longer-chain saturated fatty acids.
-
Incorporation into Complex Lipids: Esterification into various lipid classes, including triglycerides (TGs), phospholipids (PLs), and cholesterol esters (CEs).
-
Beta-oxidation: Catabolism within the mitochondria to generate energy.
By measuring the abundance of this compound and its deuterated metabolites over time, researchers can calculate the flux through these pathways.
Experimental Protocols
A typical metabolic flux experiment using this compound involves cell culture and labeling, metabolite extraction, and analysis by mass spectrometry.
Cell Culture and Labeling with this compound
This protocol is a general guideline for adherent mammalian cells and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS), charcoal-stripped recommended
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Preparation of this compound Labeling Medium:
-
Prepare a stock solution of this compound in ethanol.
-
Complex the this compound with fatty acid-free BSA in serum-free medium. The molar ratio of fatty acid to BSA is critical and may need to be optimized, with ratios from 3:1 to 6:1 being common.
-
Sterile-filter the this compound-BSA complex solution.
-
Add the complex to the complete culture medium to achieve the desired final concentration of this compound.
-
-
Labeling:
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for the desired time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic changes in fatty acid metabolism.
-
Lipid Extraction
This protocol is based on the widely used Bligh-Dyer method for total lipid extraction.
Materials:
-
Chloroform
-
Methanol
-
Deionized Water
-
Internal Standard (e.g., a non-endogenous odd-chain fatty acid like C17:0)
Procedure:
-
Metabolism Quenching: Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and Extraction:
-
Add a 1:2 (v/v) mixture of chloroform:methanol to the cells.
-
Scrape the cells and transfer the lysate to a glass tube.
-
Add the internal standard at a known concentration.
-
Vortex thoroughly.
-
-
Phase Separation:
-
Add 1 volume of chloroform and 1 volume of deionized water to the mixture.
-
Vortex again and centrifuge to separate the phases.
-
-
Collection:
-
The lower organic phase contains the lipids. Carefully collect this phase and transfer it to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).
Materials:
-
BF₃-methanol (14%) or Acetyl-chloride and Methanol
-
Hexane
-
Saturated NaCl solution
Procedure:
-
Methylation:
-
Add BF₃-methanol to the dried lipid extract.
-
Heat at 100°C for 30-60 minutes.
-
-
Extraction of FAMEs:
-
After cooling, add hexane and a saturated NaCl solution.
-
Vortex and centrifuge.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
-
Mass Spectrometry Analysis
Both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze the labeled fatty acids.
GC-MS Analysis:
-
Column: A polar capillary column (e.g., cyano-column) is suitable for separating FAMEs.[5]
-
Injection: 1 µL of the FAMEs extract is injected in splitless mode.[6]
-
Oven Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation. A typical program might start at 100°C, ramp to 250°C, and then have a final ramp to 320°C.[7]
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected FAMEs. Selected Ion Monitoring (SIM) can be used for targeted quantification of specific labeled and unlabeled fatty acids.[5]
LC-MS/MS Analysis:
-
Column: A C8 or C18 reversed-phase column is commonly used.[8]
-
Mobile Phases: A gradient of water and methanol/acetonitrile with additives like ammonium formate or formic acid is typical.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often used for fatty acid analysis.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) allows for accurate mass measurements to distinguish between labeled and unlabeled species. Tandem mass spectrometry (MS/MS) can be used for structural confirmation.
Data Presentation and Analysis
The primary data obtained from the mass spectrometer will be the peak areas or intensities for the unlabeled fatty acids and their deuterated isotopologues.
Isotopic Enrichment Calculation
Isotopic enrichment is the percentage of the labeled form of a metabolite in its total pool. It is calculated as:
Quantitative Data Summary
The following tables present examples of quantitative data that can be obtained from this compound tracing studies.
Table 1: Isotopic Enrichment of Stearic Acid and Oleic Acid Over Time
| Time (hours) | This compound Enrichment (%) | Oleic Acid-d35 Enrichment (%) |
| 0 | 0 | 0 |
| 2 | 15.2 ± 1.8 | 5.1 ± 0.6 |
| 6 | 35.8 ± 3.2 | 12.5 ± 1.1 |
| 12 | 55.1 ± 4.5 | 25.3 ± 2.2 |
| 24 | 68.9 ± 5.1 | 38.7 ± 3.5 |
Data are presented as mean ± standard deviation and are hypothetical examples based on typical experimental outcomes.
Table 2: Calculated Metabolic Fluxes
| Metabolic Flux | Rate (nmol/mg protein/hr) |
| Stearic Acid Uptake | 12.5 ± 1.3 |
| Stearic Acid to Oleic Acid (Desaturation) | 4.2 ± 0.5 |
| Stearic Acid Incorporation into Triglycerides | 6.8 ± 0.7 |
Flux calculations require kinetic modeling of the isotopic enrichment data and are presented as hypothetical examples. A study in humans showed that the percent desaturation of stearic acid to oleic acid is approximately 9.2%.[5]
Visualizations
Experimental Workflow
Caption: Experimental workflow for metabolic flux analysis using this compound.
Stearic Acid Metabolic Pathways
Caption: Key metabolic pathways traced by this compound.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic Flux Analysis Reveals the Roles of Stearate and Oleate on CPT1C-mediated Tumor Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High oleic/stearic fatty acid desaturation index in cord plasma from infants of mothers with gestational diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. mdpi.com [mdpi.com]
- 8. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Stearic Acid-d35 for Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Stearic Acid-d35 as an internal standard in mass spectrometry assays.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Issue 1: Low or No Signal from this compound Internal Standard
Q: I am not detecting a signal, or the signal for my this compound internal standard (IS) is very low. What are the possible causes and solutions?
A: Low or no signal from your deuterated internal standard can stem from several factors throughout the analytical process. Here is a systematic approach to troubleshooting this issue:
Possible Causes & Solutions:
-
Incorrect IS Concentration: Verify the concentration of your this compound stock solution and ensure the correct volume was added to your samples. It is crucial that the IS is added to all samples and calibration standards at the exact same amount.[1]
-
Sample Preparation Issues:
-
Poor Extraction Recovery: The chosen extraction method may not be efficient for your sample matrix. Consider optimizing the solvent system. For instance, methods like Folch or Bligh & Dyer using a chloroform/methanol mixture are standard for lipid extraction.[2] A second extraction step can significantly improve recovery rates.[2]
-
Incomplete Derivatization: If using Gas Chromatography-Mass Spectrometry (GC-MS), the derivatization step to form fatty acid methyl esters (FAMEs) or other derivatives may be incomplete.[1][3] Optimize reaction conditions such as time, temperature, and reagent concentration.[2]
-
-
LC-MS/MS System Problems:
-
Ion Source Contamination: A dirty ion source can lead to a general loss of sensitivity.[2] Regular cleaning and maintenance are crucial. Palmitic and stearic acids are common contaminants that can create high background noise.[4]
-
Improper Ionization Mode: Fatty acids are best ionized in negative ion mode for LC-MS analysis.[5] However, optimal chromatographic separation often requires acidic conditions which suppress ionization.[6] Derivatization to introduce a permanent positive charge can improve sensitivity in positive ion mode.[6]
-
Mobile Phase Composition: The presence of an additive like ammonium formate in the mobile phase can be critical for the ionization of fatty acids.[7]
-
-
GC-MS System Problems:
Issue 2: High Variability in this compound Signal Across Samples
Q: The peak area of my this compound varies significantly between my samples and my calibration standards. How can I address this?
A: High variability is often indicative of matrix effects, where components in the sample other than the analyte interfere with the ionization process.[9][10]
Possible Causes & Solutions:
-
Matrix Effects (Ion Suppression or Enhancement):
-
Diagnosis: To determine if you are experiencing matrix effects, you can perform a post-column infusion experiment.[9] This involves infusing a constant flow of this compound into the mobile phase after the analytical column while injecting a blank matrix extract. A dip in the baseline signal indicates ion suppression.[9]
-
Mitigation:
-
Improve Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) are more selective than simple protein precipitation and can effectively remove interfering components like phospholipids.[2][10]
-
Chromatographic Separation: Modify your LC gradient to better separate the this compound from co-eluting matrix components.[9]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the limit of quantitation.
-
-
-
Inconsistent Sample Preparation: Ensure that all samples and standards are treated identically. Any variation in extraction volumes, incubation times, or evaporation steps can lead to variability. The use of stable isotope-labeled internal standards like this compound is intended to correct for such variations, but significant inconsistencies can still impact results.[1][11]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a mass spectrometry workflow?
A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS).[12] Its chemical and physical properties are nearly identical to the endogenous (unlabeled) stearic acid. By adding a known amount of this compound to every sample and standard, it allows for accurate quantification by correcting for analyte loss during sample preparation and for variations in instrument response (like ion suppression).[1][11]
Q2: At what stage of the experimental process should I add the this compound?
A2: The internal standard should be added as early as possible in the sample preparation workflow.[1] For instance, when extracting from plasma or cells, the IS is typically added along with the initial lysis or extraction solvents.[13] This ensures that it experiences the same processing as the target analyte, allowing it to accurately account for any losses.
Q3: How do I determine the optimal concentration of this compound to use?
A3: The concentration of the internal standard should ideally be close to the expected concentration of the endogenous analyte in your samples. A common practice is to aim for a concentration in the mid-range of your calibration curve. The key is to use a concentration that provides a strong, reproducible signal without saturating the detector.
Q4: Can I use this compound to quantify other fatty acids?
A4: While it is best practice to use a specific deuterated standard for each analyte, in some cases, a labeled analogue with the closest chemical characteristics can be employed when a specific standard is unavailable.[1] this compound would be most appropriate for quantifying other long-chain saturated fatty acids. However, its ability to correct for variations in ionization efficiency may be less accurate for unsaturated or shorter-chain fatty acids.
Q5: My lab is experiencing persistent background signals for stearic and palmitic acid. What could be the source?
A5: Stearic and palmitic acids are common contaminants found in solvents, glassware, and even from human contact (e.g., fingerprints on equipment).[4][6] If you observe a continuous high background, it may indicate a contamination of the MS ion source.[4] Ensure all glassware is thoroughly cleaned, use high-purity solvents, and wear gloves when handling instrument components.
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method
This protocol is suitable for the extraction of total fatty acids from plasma samples.
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of your this compound internal standard working solution (concentration should be optimized for your expected analyte range).
-
Protein Precipitation & Lysis: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 3000 x g for 5 minutes to achieve complete phase separation.[13]
-
Extraction: Carefully collect the lower organic layer containing the lipids using a glass pipette and transfer to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis or the derivatization solvent for GC-MS analysis.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
-
Sample Preparation: Start with the dried lipid extract obtained from Protocol 1.
-
Methylation: Add 500 µL of 1.25 M HCl in methanol. Cap the tube tightly.
-
Incubation: Incubate at 80°C for 1 hour.
-
Neutralization & Extraction: After cooling, add 500 µL of hexane and 100 µL of water. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 2000 x g for 2 minutes.
-
Collection: Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
Quantitative Data Summary
The following tables summarize typical concentration ranges and performance metrics found in validated mass spectrometry methods for fatty acid analysis.
Table 1: Example Concentration Ranges for Calibration and QC Samples
| Analyte Group | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) |
|---|---|---|---|
| Endocannabinoids (AEA) | 0.2 | 5 | 40 |
| Stearoyl Ethanolamide (SEA) | 20 | 200 | 500 |
| Stearic Acid (SA) | 500 | 10,000 | 20,000 |
| Arachidonic Acid (AA) | 50 | 500 | 1000 |
(Data adapted from a UPLC-MS/MS method for human plasma)[14]
Table 2: Method Validation Performance Metrics
| Parameter | Typical Acceptance Range | Reference |
|---|---|---|
| Inter-day Precision (CV%) | < 15% | [14] |
| Intra-day Precision (CV%) | < 15% | [14] |
| Accuracy (% Recovery) | 85-115% | [14] |
| Extraction Recovery | 77.7%–109.7% | [14] |
| Matrix Effect | 90.0%–113.5% | [14] |
(Ranges represent typical values for validated bioanalytical methods)
Visualizations
Diagram 1: General Workflow for Fatty Acid Analysis using an Internal Standard
Caption: Workflow for fatty acid quantification using an internal standard.
Diagram 2: Troubleshooting Logic for Low Internal Standard Signal
Caption: Troubleshooting flowchart for low this compound signal.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. benchchem.com [benchchem.com]
- 3. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stearic acid and palmitic acid background ions - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. Problems in analysing stearic / oleic acid [June 16, 2004] - Chromatography Forum [chromforum.org]
- 9. benchchem.com [benchchem.com]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. lipidmaps.org [lipidmaps.org]
- 14. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Interference with Stearic Acid-d35
For researchers, scientists, and drug development professionals utilizing Stearic Acid-d35 as an internal standard in mass spectrometry-based assays, ensuring data accuracy is paramount. Isotopic interference can be a significant source of error, leading to inaccurate quantification. This guide provides detailed troubleshooting strategies and frequently asked questions to help you identify and mitigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of using this compound?
A1: Isotopic interference occurs when the isotopic signature of the unlabeled stearic acid (the analyte) overlaps with the signal of the deuterated internal standard, this compound. This "crosstalk" can artificially inflate the signal of the internal standard, leading to an underestimation of the analyte's true concentration. Conversely, impurities in the deuterated standard can contribute to the analyte's signal, causing overestimation.
Q2: What are the primary causes of isotopic interference with this compound?
A2: The main causes include:
-
Natural Isotopic Abundance: The natural presence of heavy isotopes (primarily ¹³C) in native stearic acid can result in ion signals that overlap with the mass-to-charge ratio (m/z) of the deuterated standard.
-
Isotopic Purity of the Standard: Commercially available this compound is not 100% pure and may contain a small percentage of partially deuterated or non-deuterated stearic acid molecules.[1]
-
In-Source Hydrogen-Deuterium (H/D) Exchange: Under certain mass spectrometer source conditions, deuterium atoms on the standard can exchange with hydrogen atoms from the solvent or matrix, altering its isotopic profile.[2]
Q3: How can I assess the isotopic purity of my this compound standard?
A3: The isotopic purity can be determined by directly infusing a high-concentration solution of the standard into a high-resolution mass spectrometer. By examining the full scan mass spectrum, you can identify and quantify the relative abundances of the fully deuterated species versus any unlabeled or partially deuterated variants.[3]
Troubleshooting Guide
Issue 1: Inaccurate Quantification Due to Isotopic Crosstalk
Symptoms:
-
Non-linear calibration curves, especially at the lower or upper ends of the concentration range.
-
Poor assay precision and accuracy.
-
A noticeable signal for the internal standard in blank samples that have been spiked with a high concentration of the unlabeled analyte.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inaccurate quantification.
Detailed Steps:
-
Assess Isotopic Purity:
-
Protocol: Directly infuse a concentrated solution of your this compound standard into the mass spectrometer and acquire a high-resolution full-scan spectrum.
-
Analysis: Determine the percentage of the unlabeled (M+0) and partially deuterated species relative to the fully deuterated (M+35) peak. If the unlabeled portion is significant, consider sourcing a higher purity standard.[4][5]
-
-
Evaluate Contribution from Natural Isotopes:
-
Action: Analyze a high-concentration sample of unlabeled stearic acid.
-
Observation: Examine the mass spectrum for signals that could potentially interfere with the m/z of this compound. Due to the natural abundance of ¹³C, you will observe M+1 and M+2 peaks for stearic acid.
-
-
Optimize Chromatography:
-
Goal: Achieve baseline separation between stearic acid and this compound. While chemically similar, the deuterium substitution can sometimes lead to slight differences in retention times.[6]
-
Actions:
-
Modify the gradient profile of your liquid chromatography method.
-
Experiment with different column chemistries (e.g., C8 instead of C18).
-
Adjust the column temperature.
-
-
Issue 2: Hydrogen-Deuterium (H/D) Back-Exchange
Symptoms:
-
Drifting or decreasing internal standard signal over the course of an analytical run.
-
Poor reproducibility of results.
Troubleshooting Workflow:
Caption: Workflow for addressing H/D back-exchange.
Detailed Steps:
-
Evaluate Solvent and pH:
-
Action: Incubate the this compound in your sample preparation solvents and mobile phases for varying lengths of time.
-
Analysis: Analyze the incubated solutions to see if there is a decrease in the M+35 signal and an increase in lower mass isotopologues. Highly acidic or basic conditions can promote H/D exchange.[2]
-
-
Optimize Mass Spectrometer Source Conditions:
-
Goal: Minimize the energy in the ion source to reduce in-source fragmentation and exchange.
-
Actions:
-
Lower the source temperature.
-
Optimize cone voltage and collision energy.[7]
-
-
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound
Objective: To quantify the percentage of unlabeled and partially deuterated species in the this compound internal standard.
Materials:
-
This compound standard
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Syringe pump for direct infusion
-
Methanol (LC-MS grade)
Procedure:
-
Prepare a 1 µg/mL solution of this compound in methanol.
-
Set up the mass spectrometer for direct infusion in negative ion mode.
-
Acquire a full-scan mass spectrum over a range that includes the m/z of both unlabeled stearic acid and this compound.
-
Integrate the peak areas for the monoisotopic peak of the fully deuterated standard and any peaks corresponding to unlabeled or partially deuterated species.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = (Peak Area of Fully Deuterated Species / Sum of Peak Areas of All Isotopologues) x 100
-
Protocol 2: Evaluation of Isotopic Crosstalk from Analyte to Internal Standard
Objective: To determine the extent of interference from the natural isotopic abundance of stearic acid on the this compound signal.
Materials:
-
Unlabeled Stearic Acid standard
-
This compound internal standard
-
LC-MS/MS system
-
Blank matrix (e.g., stripped serum)
Procedure:
-
Prepare a series of calibration standards with a fixed concentration of this compound and varying concentrations of unlabeled stearic acid.
-
Prepare a "zero sample" containing only the blank matrix and the internal standard.
-
Prepare a "high analyte sample" containing the blank matrix, the internal standard, and a high concentration of unlabeled stearic acid.
-
Analyze all samples using your established LC-MS/MS method.
-
Analysis:
-
In the "high analyte sample," monitor the signal at the m/z of this compound. Any increase in signal compared to the "zero sample" indicates crosstalk.
-
If significant crosstalk is observed, a correction factor may need to be applied to the data.[8]
-
Quantitative Data Summary
Table 1: Mass-to-Charge Ratios for Stearic Acid and this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M-H]⁻ m/z |
| Stearic Acid | C₁₈H₃₆O₂ | 284.2715 | 283.2641 |
| This compound | C₁₈HD₃₅O₂ | 319.4904 | 318.4829 |
Table 2: Natural Isotopic Abundance of Stearic Acid
Based on the natural abundances of carbon (¹²C: 98.9%, ¹³C: 1.1%) and oxygen (¹⁶O: 99.76%, ¹⁷O: 0.04%, ¹⁸O: 0.20%), the expected isotopic distribution for the [M-H]⁻ ion of stearic acid is as follows:
| Ion | Relative Abundance (%) |
| M (m/z 283.3) | 100 |
| M+1 (m/z 284.3) | 20.8 |
| M+2 (m/z 285.3) | 2.3 |
Note: This theoretical distribution highlights the potential for the M+1 and M+2 peaks of a co-eluting, high-concentration analyte to interfere with the internal standard.
By following these guidelines and protocols, researchers can confidently identify and address issues of isotopic interference, ensuring the accuracy and reliability of their quantitative analyses involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. benchchem.com [benchchem.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Lipid Analysis using Stearic Acid-d35
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in lipid analysis when using Stearic Acid-d35 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS lipid analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, reproducibility, and sensitivity of the analysis.[1][2] In biological samples like plasma or serum, phospholipids are a major cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[1][3]
Q2: Why is a stable isotope-labeled internal standard like this compound used?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for quantitative mass spectrometry.[4] The fundamental principle is that the SIL-IS has nearly identical chemical and physical properties to the endogenous analyte (Stearic Acid).[5] Therefore, it experiences the same variations during sample preparation, extraction, and, most importantly, the same degree of ion suppression or enhancement in the MS source.[4][5] By measuring the ratio of the analyte's signal to the known concentration of the IS, these variations can be normalized, leading to more accurate and precise quantification.[5]
Q3: What are the ideal characteristics of an internal standard for lipid analysis?
A3: An ideal internal standard should:
-
Be a high-purity compound that is not naturally present in the sample.[5]
-
Exhibit similar chemical and physical properties to the analyte.[5]
-
Co-elute with the analyte in liquid chromatography to ensure both are subjected to the same matrix effects at the same time.[5][6]
-
Be added to the sample as early as possible in the workflow to account for sample loss during extraction and preparation.[7]
-
Have a mass that is easily distinguishable from the analyte. Stable isotope-labeled standards like this compound fulfill these criteria effectively.[4]
Q4: How can I quantitatively measure the matrix effect in my assay?
A4: The most common method is the post-extraction spike protocol.[4] This involves comparing the peak area of an analyte spiked into an extracted blank matrix (Sample A) with the peak area of the same analyte spiked into a clean solvent (Sample B). The matrix effect can be calculated as [(Peak Area A / Peak Area B) - 1] * 100%. A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.
Troubleshooting Guide
Q5: My this compound signal is highly variable or suppressed across my samples. What is the cause and how can I fix it?
A5: High variability or suppression of the internal standard signal is a classic indicator of significant and inconsistent matrix effects. The primary cause in biological fluids is often high concentrations of phospholipids or other endogenous lipids that co-elute with your standard.[1]
Troubleshooting Steps:
-
Improve Sample Preparation: This is the most effective way to combat matrix effects.[4]
-
Liquid-Liquid Extraction (LLE): Use a robust LLE protocol to separate lipids from more polar matrix components. A double LLE, first with a non-polar solvent like hexane to remove neutral lipids, followed by a more polar solvent, can improve cleanup.[4]
-
Solid-Phase Extraction (SPE): SPE can provide more specific cleanup than LLE. Hybrid materials and plates designed to specifically retain phospholipids are commercially available.[4]
-
Protein Precipitation (PPT): While common, PPT alone is often insufficient as it does not effectively remove phospholipids.[1] If using PPT, consider combining it with LLE or SPE.[4]
-
-
Dilute the Sample: Simple dilution of the sample extract can reduce the concentration of interfering matrix components.[8][9] This is a viable strategy if the resulting analyte concentration is still well above the instrument's limit of quantification.[8]
-
Optimize Chromatography: Modify your LC gradient to achieve better separation between this compound and the interfering compounds. Slowing down the gradient ramp around the elution time of your analyte can reduce the number of co-eluting species.[10]
Visualizing the Problem and Solution
The following diagrams illustrate the concept of matrix effects and the workflows for troubleshooting and analysis.
Quantitative Data & Experimental Protocols
Table 1: Example Matrix Effect and Recovery Data
The following table presents hypothetical but realistic data for Stearic Acid in human plasma, illustrating how to evaluate and present assay performance. A robust method will show a matrix effect close to 100% (indicating the IS is compensating effectively) and high, consistent recovery.[11][12]
| Parameter | Sample Lot 1 | Sample Lot 2 | Sample Lot 3 | Mean | %RSD |
| Recovery (%) | 91.5 | 88.7 | 94.2 | 91.5 | 3.0 |
| Matrix Effect (%) | 95.3 | 104.1 | 99.8 | 99.7 | 4.4 |
-
Recovery (%) is calculated by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Matrix Effect (%) is calculated by comparing the analyte response in a post-extraction spiked sample to a neat solution standard.[11] Values near 100% (or 0% if using the [(A/B)-1]*100 formula) are ideal.
Protocol: Lipid Extraction from Plasma for Fatty Acid Analysis
This protocol combines protein precipitation with liquid-liquid extraction to effectively remove proteins and reduce phospholipids, thereby minimizing matrix effects.[11][12]
Materials:
-
Human plasma
-
This compound internal standard (IS) stock solution (e.g., 100 µg/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Centrifuge capable of 4°C and >3000 rpm
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
-
Internal Standard Spiking:
-
Add 10 µL of the this compound IS solution to the plasma sample. Vortex briefly. This step is critical and should be done at the very beginning to account for all downstream variability.[5]
-
-
Protein Precipitation:
-
Add 200 µL of ice-cold methanol to the sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 750 µL of MTBE to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of lipids into the organic phase.
-
Centrifuge at 3000 rpm for 10 minutes at 4°C. Three distinct layers should be visible: an upper organic (MTBE) layer containing lipids, a middle protein pellet, and a lower aqueous layer.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer (~700 µL) to a new clean tube, being careful not to disturb the protein pellet.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-35°C.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile/Isopropanol).[6]
-
Vortex for 30 seconds and transfer the solution to an LC-MS vial for analysis.
-
References
- 1. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. e-b-f.eu [e-b-f.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 11. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of Stearic Acid-d35 in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of stearic acid-d35 when used as an internal standard in the analysis of biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a stable isotope-labeled (SIL) version of stearic acid, a common long-chain saturated fatty acid. In bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), it serves as an internal standard (IS).[1][2][3] Because its chemical and physical properties are nearly identical to the endogenous (unlabeled) stearic acid, it can be added to a biological sample at a known concentration to accurately quantify the amount of endogenous stearic acid present. The SIL-IS helps to correct for variability that can occur during sample preparation, extraction, and analysis.[1][2]
Q2: What are the optimal storage conditions for biological samples containing this compound?
For long-term stability of fatty acids, including stearic acid, in biological matrices like plasma and serum, storage at -80°C is strongly recommended.[4] Studies have shown that fatty acids in plasma are stable for several years at this temperature. While storage at -20°C can be acceptable for shorter periods, there is a higher risk of degradation over time, especially in the absence of antioxidants.
Q3: How stable is this compound in plasma and serum during storage?
-
Plasma: Fatty acid levels in plasma have been shown to be stable for up to 52 weeks when stored at both -20°C and -80°C.
-
Serum: In serum, fatty acid stability is maintained for at least 52 weeks at both -20°C and -80°C with the addition of an antioxidant like butylated hydroxytoluene (BHT). Without an antioxidant, degradation of some fatty acids has been observed after 26 weeks.
It is crucial to avoid storing samples at 4°C or room temperature for extended periods, as enzymatic activity can lead to significant changes in free fatty acid concentrations.
Q4: How do freeze-thaw cycles affect the stability of this compound?
Repeated freeze-thaw cycles can compromise the integrity of fatty acids in biological samples. It is recommended to minimize the number of freeze-thaw cycles. For routine analysis, it is best practice to aliquot samples into single-use volumes before the initial freezing. Bioanalytical method validation guidelines typically require assessing the stability of an analyte and its internal standard for a minimum of three freeze-thaw cycles.[5][6]
Q5: Are there any known stability issues with the deuterium label on this compound?
The deuterium labels on this compound are generally stable. However, it is a good practice during method development to assess the stability of the label to ensure that no back-exchange with hydrogen atoms from the solvent or matrix occurs.[3] This can be evaluated by incubating the deuterated internal standard in the sample matrix and mobile phase under the analytical conditions and monitoring for any changes in its isotopic distribution.[3]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Internal Standard (IS) Signal | 1. Pipetting Error: IS solution was not added to the sample. 2. Degradation of IS Stock Solution: The stock solution of this compound has degraded. 3. Instrumental Issues: Problems with the LC-MS system (e.g., injector, ion source). | 1. Review the sample preparation workflow. Prepare a fresh set of quality control (QC) samples to confirm. 2. Prepare a fresh stock solution of this compound. Verify the stability of the stock solution as per established protocols. 3. Perform system suitability tests and instrument calibration. |
| High Variability in IS Signal Across Samples | 1. Inconsistent Sample Preparation: Variations in extraction efficiency between samples. 2. Matrix Effects: Ion suppression or enhancement due to co-eluting compounds from the biological matrix. | 1. Ensure thorough mixing and precise pipetting during sample preparation. 2. Optimize the chromatographic method to separate the analyte and IS from interfering matrix components. Evaluate matrix effects across different lots of the biological matrix. |
| IS Signal Drifts During an Analytical Run | 1. Instrument Instability: Changes in ion source temperature or gas flow. 2. Contamination Buildup: Accumulation of contaminants in the LC or MS system over the course of the run. | 1. Monitor instrument parameters and perform necessary maintenance. 2. Implement a robust column washing procedure between injections and periodically clean the ion source. |
| Unexpected Peaks at the IS Retention Time | 1. Contamination: Contamination from solvents, reagents, or labware. 2. Presence of Endogenous Stearic Acid in Blank Matrix: Some level of stearic acid may be present in the blank matrix used for calibration standards. | 1. Analyze blank solvents and reagents to identify the source of contamination. 2. Use a surrogate matrix or stripped matrix if endogenous levels are problematic. Ensure the IS signal is significantly higher than any background signal. |
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound in Plasma
Objective: To evaluate the stability of this compound in plasma over an extended period at different storage temperatures.
Materials:
-
Blank human plasma
-
This compound stock solution
-
LC-MS/MS system
Procedure:
-
Prepare two sets of quality control (QC) samples by spiking blank plasma with this compound at two concentrations (low and high).
-
Divide each concentration pool into aliquots for each time point and storage condition.
-
Analyze a set of freshly prepared QC samples (T=0) to establish the baseline concentration.
-
Store the remaining aliquots at -20°C and -80°C.
-
At each designated time point (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples from each storage temperature.
-
Thaw the samples and analyze them using a validated LC-MS/MS method.
-
Calculate the percentage deviation of the mean concentration of the stored samples from the baseline concentration.
Acceptance Criteria: The mean concentration of the stored QC samples should be within ±15% of the baseline (T=0) concentration.
Protocol for Freeze-Thaw Stability Assessment of this compound in Plasma
Objective: To determine the stability of this compound in plasma after multiple freeze-thaw cycles.
Materials:
-
Blank human plasma
-
This compound stock solution
-
LC-MS/MS system
Procedure:
-
Prepare a set of QC samples by spiking blank plasma with this compound at low and high concentrations.
-
Analyze a subset of these QCs immediately (Cycle 0) to establish the baseline concentration.
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
After the first, second, and third freeze-thaw cycles, analyze a subset of the QC samples.
-
Calculate the percentage deviation of the mean concentration at each freeze-thaw cycle from the baseline concentration.
Acceptance Criteria: The mean concentration of the QC samples after three freeze-thaw cycles should be within ±15% of the baseline (Cycle 0) concentration.[5][6]
Data Presentation
Table 1: Hypothetical Long-Term Stability Data for this compound in Human Plasma
| Storage Duration | Storage Temperature | Low QC (% of Initial) | High QC (% of Initial) |
| 1 Month | -20°C | 98.5% | 99.1% |
| -80°C | 101.2% | 100.5% | |
| 3 Months | -20°C | 96.7% | 97.3% |
| -80°C | 99.8% | 100.1% | |
| 6 Months | -20°C | 94.2% | 95.8% |
| -80°C | 98.9% | 99.5% | |
| 12 Months | -20°C | 91.5% | 93.2% |
| -80°C | 98.1% | 99.0% |
Note: This table presents hypothetical data for illustrative purposes, based on the expected stability of long-chain saturated fatty acids.
Table 2: Hypothetical Freeze-Thaw Stability Data for this compound in Human Plasma at -80°C
| Freeze-Thaw Cycle | Low QC (% of Initial) | High QC (% of Initial) |
| Cycle 1 | 100.8% | 101.5% |
| Cycle 2 | 99.5% | 100.2% |
| Cycle 3 | 98.7% | 99.3% |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for assessing the stability of this compound in biological samples.
Caption: Troubleshooting logic for inconsistent internal standard (IS) signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
Preventing back-exchange of deuterium in Stearic Acid-d35
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper handling and use of Stearic Acid-d35 to prevent back-exchange of deuterium atoms. Maintaining the isotopic purity of your deuterated standards is critical for the accuracy and reliability of your experimental results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Loss of Isotopic Purity in Mass Spectrometry Analysis (Lower than expected m/z) | Deuterium Back-Exchange: Protons from solvents or reagents are replacing deuterium atoms on the stearic acid molecule. This is often catalyzed by: - Protic Solvents: Solvents with exchangeable protons (e.g., water, methanol, ethanol). - Acidic or Basic Conditions: pH extremes can facilitate the exchange process. - Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including back-exchange. | Solvent Selection: - Whenever possible, use aprotic solvents such as hexane, chloroform, acetonitrile, or dimethyl sulfoxide (DMSO) for sample preparation and storage. - If a protic solvent is unavoidable, minimize the exposure time and maintain low temperatures. pH Control: - Maintain a neutral pH (around 6-8) during extraction and sample handling. - If the experimental protocol requires acidic or basic conditions, neutralize the sample as quickly as possible. Temperature Management: - Perform all experimental steps at low temperatures (e.g., on ice or at 4°C) to slow down the rate of exchange. - Store stock solutions and samples at -20°C or -80°C. |
| Inconsistent or Non-Reproducible Quantification Results | Variable Back-Exchange: The extent of deuterium loss is not consistent across all samples and standards. This can be due to slight variations in: - Incubation times. - pH of individual samples. - Temperature exposure. | Standardize Protocols: - Ensure that all samples, standards, and quality controls are processed identically and simultaneously. - Use a consistent source and batch of solvents and reagents. Internal Standard Addition: - Add the this compound internal standard as late as possible in the sample preparation workflow to minimize its exposure to conditions that may cause back-exchange. |
| Appearance of a "Ghost" Peak at the Retention Time of Unlabeled Stearic Acid | Significant Back-Exchange: A substantial portion of the this compound has undergone back-exchange, leading to a detectable amount of unlabeled stearic acid. | Review Entire Workflow: - Critically evaluate every step of your experimental protocol for potential sources of protons, extreme pH, or high temperatures. Derivatization Considerations: - If performing derivatization for GC-MS analysis (e.g., to form fatty acid methyl esters - FAMEs), ensure the reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
1. What is deuterium back-exchange and why is it a concern for this compound?
Deuterium back-exchange is a chemical process where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms (protons) from the surrounding environment (e.g., solvents, reagents).[1] This is a significant concern because it alters the mass of the internal standard, leading to inaccurate quantification in mass spectrometry-based analyses.[2]
2. Which deuterium atoms on this compound are most susceptible to back-exchange?
While the deuterium atoms on the carbon backbone of stearic acid are generally stable, the deuterium on the carboxylic acid group (-COOD) is highly susceptible to exchange with protons from protic solvents.[2] Additionally, the deuteriums on the alpha-carbon (the carbon adjacent to the carbonyl group) can be more labile under certain acidic or basic conditions due to enolization.[3][4]
3. What are the ideal storage conditions for this compound stock solutions?
To ensure long-term stability, this compound should be stored as a solid at -20°C or below. If a stock solution is prepared, it should be in a high-purity aprotic solvent (e.g., hexane, chloroform) in a tightly sealed vial with minimal headspace, and stored at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles.
4. Can I use methanol for the extraction and derivatization of lipids when using this compound?
Methanol is a protic solvent and can contribute to back-exchange, especially if acidic or basic catalysts are used for derivatization (e.g., BF3 in methanol or methanolic HCl).[5][6] If methanol must be used, it is crucial to work quickly, at low temperatures, and to neutralize any acidic or basic reagents promptly. Whenever possible, consider alternative derivatization methods that use aprotic solvents.
5. How can I assess the extent of back-exchange in my samples?
You can monitor for back-exchange by analyzing a sample of your this compound standard that has been subjected to your entire sample preparation workflow. In the mass spectrum, look for the appearance of ions with lower m/z values than expected for the fully deuterated standard. The presence and intensity of these lower mass ions will give you a qualitative or semi-quantitative indication of the extent of back-exchange.
Quantitative Data Summary
| Condition | Solvent | Temperature | Expected Deuterium Stability |
| Ideal | Hexane (aprotic) | 4°C | Very High |
| Good | Acetonitrile (aprotic) | Room Temperature | High |
| Fair | Chloroform/Methanol (2:1) | 4°C | Moderate (due to methanol) |
| Poor | Methanol (protic) | Room Temperature | Low |
| Very Poor | 0.1 M HCl in Methanol | 50°C | Very Low |
| Very Poor | 0.1 M NaOH in Methanol | 50°C | Very Low |
Experimental Protocols
Protocol: Lipid Extraction and Derivatization with Minimized Back-Exchange for GC-MS Analysis
This protocol is designed to minimize the risk of deuterium back-exchange when using this compound as an internal standard.
Materials:
-
Biological sample (e.g., plasma, cell pellet)
-
This compound
-
Hexane (anhydrous, HPLC grade)
-
2-Propanol (anhydrous, HPLC grade)
-
Acetyl Chloride
-
Anhydrous Sodium Sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Sample Preparation:
-
To your sample, add the appropriate amount of this compound internal standard solution (prepared in anhydrous hexane).
-
Add 3 mL of a hexane:2-propanol (3:2, v/v) mixture.
-
Vortex thoroughly for 1 minute.
-
Incubate on ice for 10 minutes.
-
-
Phase Separation:
-
Add 2 mL of water to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C.
-
-
Lipid Extraction:
-
Carefully collect the upper hexane layer containing the lipids into a clean glass tube.
-
Dry the hexane extract under a gentle stream of nitrogen or argon.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of anhydrous hexane.
-
Add 200 µL of acetyl chloride.
-
Carefully add 200 µL of anhydrous methanol.
-
Cap the tube tightly and heat at 100°C for 1 hour.
-
Cool the tube to room temperature.
-
-
FAMEs Extraction:
-
Add 5 mL of water to the tube.
-
Vortex for 30 seconds.
-
Centrifuge at 1,500 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
-
Visualizations
Caption: Mechanism of Deuterium Back-Exchange in this compound.
Caption: Recommended workflow to prevent deuterium back-exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Stearic Acid-d35 Analysis
Welcome to the technical support center for the mass spectrometry analysis of Stearic Acid-d35. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the signal-to-noise (S/N) ratio in their analytical workflows.
Frequently Asked Questions (FAQs)
This section addresses common challenges and questions regarding the analysis of this compound to enhance signal intensity and reduce background noise.
Q1: Why is the signal for my this compound standard weak when using LC-MS in negative ion mode?
A1: The analysis of free fatty acids like this compound by Electrospray Ionization Mass Spectrometry (ESI-MS) is often challenging. While negative ion mode is intuitive because the carboxylic acid group readily loses a proton to form a [M-H]⁻ ion, its effectiveness is frequently hampered by the mobile phase.[1] Reversed-phase liquid chromatography (LC) methods typically use acidic mobile phases (e.g., with 0.1% formic acid) to achieve good peak shapes.[1] However, this acidic environment suppresses the deprotonation of the fatty acid, leading to poor ionization efficiency and consequently, a low signal-to-noise ratio.[1]
Q2: Should I analyze this compound in positive or negative ion mode?
A2: The choice depends on your sample preparation strategy.
-
Negative Ion Mode: This is the direct approach for underivatized fatty acids. However, it suffers from the sensitivity issues described in Q1. While possible, it often requires careful optimization of mobile phase pH to balance chromatographic performance with ionization efficiency.
-
Positive Ion Mode: This mode is highly advantageous when combined with chemical derivatization.[1][2] By chemically modifying the carboxylic acid group to carry a permanent positive charge, the analyte becomes exceptionally sensitive in positive mode ESI.[2] This "charge-reversal" derivatization can increase detection sensitivity by several orders of magnitude, making it the preferred method for trace-level quantification.[2][3]
Q3: What are the most effective strategies to significantly boost the signal for this compound?
A3: The most effective strategies focus on improving ionization efficiency and reducing background interference.
-
Chemical Derivatization: This is the most powerful technique for enhancing signal intensity.[3][4] Derivatizing the carboxylic acid with a reagent that imparts a permanent positive charge allows for highly sensitive analysis in positive ion mode.[2][5] Reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) can improve sensitivity by as much as 60,000-fold compared to underivatized analysis in negative ion mode.[2]
-
Optimize ESI Source Parameters: Proper tuning of the ESI source is critical. Parameters such as spray voltage, sheath and auxiliary gas flow rates, and capillary and vaporizer temperature directly impact desolvation and ionization.[1][6] A systematic optimization of these parameters for this compound can significantly improve signal strength.[7]
-
Improve Sample Preparation: A robust sample cleanup procedure is essential to reduce matrix effects, where co-eluting compounds from the sample matrix (e.g., phospholipids in plasma) suppress the ionization of the target analyte.[8][9] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively remove these interferences.[8][9]
-
Mobile Phase Selection: For underivatized analysis in negative ion mode, using a mobile phase with a pH closer to neutral (e.g., using ammonium bicarbonate or ammonium acetate) can improve deprotonation and signal, though it may require re-optimization of the chromatography.
Q4: How does this compound function as an internal standard?
A4: this compound is a stable isotope-labeled (SIL) internal standard. Because it is chemically identical to endogenous stearic acid, it co-elutes chromatographically and experiences nearly identical ionization efficiency and matrix effects.[10] By adding a known amount of this compound to each sample before extraction, you can use the ratio of the endogenous analyte signal to the internal standard signal for accurate quantification.[10][11] This method corrects for variations and losses that may occur during sample preparation and analysis, leading to highly precise and accurate results.[10]
Troubleshooting Guides
This guide provides a systematic approach to identifying and resolving common issues encountered during the analysis of this compound.
Troubleshooting Low Signal-to-Noise (S/N) Ratio
A low S/N ratio can be caused by either a weak signal or high background noise. The following logical workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low S/N ratio.
Quantitative Data Summary: Problem, Cause, and Solution
| Problem | Potential Cause | Recommended Solution(s) |
| Low Signal Intensity | Ion Suppression by Mobile Phase: Acidic pH (e.g., 0.1% formic acid) in the mobile phase hinders deprotonation required for negative ion mode ESI.[1] | Switch to positive ion mode analysis combined with a charge-reversal derivatization technique (e.g., AMPP).[2] Alternatively, for negative mode, test mobile phases with higher pH using additives like ammonium acetate.[12] |
| Suboptimal ESI Source Parameters: Inefficient desolvation or ionization due to incorrect gas flow, temperature, or voltage settings.[6] | Systematically optimize source parameters by infusing a this compound standard and monitoring the signal while adjusting sheath gas, auxiliary gas, temperatures, and spray voltage.[7] | |
| Matrix Effects: Co-eluting substances from the sample matrix (especially phospholipids in plasma) compete for ionization, suppressing the analyte signal.[8] | Implement a more rigorous sample preparation method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences.[8][9] Ensure the use of an appropriate stable isotope-labeled internal standard to compensate for suppression.[10] | |
| High Background Noise | Contaminated Solvents/System: Impurities in the mobile phase or buildup of contaminants in the LC system or MS source can create high background noise.[13] | Use only high-purity, LC-MS grade solvents and additives.[2] Regularly flush the LC system with a strong solvent wash and perform routine cleaning of the MS ion source.[14] On-line mobile phase filtration can also be used to reduce chemical noise.[15] |
| Common Contaminants: Stearic acid is a common laboratory contaminant found in solvents and on glassware, which can elevate the baseline.[2] | Bake all glassware at high temperatures (e.g., 450°C) and use freshly distilled, high-purity solvents to minimize background levels of fatty acids.[2] | |
| Poor Peak Shape (Tailing) | Secondary Silanol Interactions: The carboxylic acid group of this compound can interact with active silanol groups on the surface of silica-based LC columns, causing peak tailing.[13] | Use a modern, high-purity, end-capped C8 or C18 column to minimize available silanol groups. Ensure the mobile phase pH is sufficiently low to keep both the analyte and silanols in a neutral state.[1] |
| Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and asymmetric peaks.[1] | Dilute the sample or reduce the injection volume and re-inject. |
Experimental Protocols
Protocol 1: Charge-Reversal Derivatization with AMPP for High-Sensitivity LC-MS
This protocol describes the derivatization of this compound with N-(4-aminomethylphenyl)pyridinium (AMPP) to enable highly sensitive detection in positive ion mode ESI-MS. This method can lead to a sensitivity increase of over 10,000-fold.[2]
Materials:
-
Extracted lipid sample (dried)
-
N-(4-aminomethylphenyl)pyridinium (AMPP) reagent
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent
-
Dimethylformamide (DMF), high purity
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Reconstitution solvent (e.g., 90:10 Methanol:Water)
Methodology:
-
Sample Reconstitution: Reconstitute the dried lipid extract containing this compound in a small volume of DMF.
-
Reagent Preparation: Prepare a solution of AMPP and EDCI in DMF.
-
Derivatization Reaction: Add the AMPP/EDCI solution to the sample vial. Vortex briefly and allow the reaction to proceed at room temperature for 1 hour.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by an equilibration step with water.
-
Sample Loading: Load the entire reaction mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water or a low-percentage organic solvent to remove excess reagents and salts.
-
Elution: Elute the derivatized this compound-AMPP product from the cartridge using methanol or acetonitrile.
-
Final Preparation: Dry the eluted sample under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
-
LC-MS Analysis: Analyze the sample using a suitable reversed-phase column and a gradient with mobile phases appropriate for positive ion mode (e.g., containing 0.1% formic acid). Monitor for the specific m/z of the derivatized this compound.
Caption: Workflow for AMPP derivatization of this compound.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol provides a general method for extracting lipids, including this compound, from plasma while removing proteins and other interferences.
Materials:
-
Plasma sample (e.g., 50 µL)
-
This compound internal standard solution
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Methanol, HPLC grade
Methodology:
-
Sample Aliquot: In a clean glass tube, add 50 µL of plasma.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution (in methanol) to the plasma.
-
Protein Precipitation & Extraction: Add a sufficient volume of a 3:1 (v/v) MTBE:Methanol solution. For 50 µL of plasma, a common ratio is 750 µL of MTBE and 250 µL of methanol.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add water (e.g., 200 µL) to induce the separation of aqueous and organic layers. Vortex briefly again.
-
Centrifugation: Centrifuge the sample at >2000 x g for 10 minutes to pellet the precipitated proteins and achieve clear phase separation.
-
Collection: Carefully transfer the upper organic layer (containing the lipids) to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The sample is now ready for derivatization or reconstitution for direct analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. lipidmaps.org [lipidmaps.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls when using deuterated fatty acid standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using deuterated fatty acid standards in experimental settings. Ensuring the accuracy and reliability of your results is paramount, and this guide will help you navigate and mitigate potential pitfalls related to isotopic purity, stability, and analytical methodologies.
Frequently Asked questions (FAQs)
1. What are the most critical factors to consider when selecting a deuterated fatty acid standard?
The selection of an appropriate deuterated fatty acid standard is crucial for accurate quantification. Key considerations include:
-
Isotopic Purity: This refers to the percentage of the standard that is fully deuterated.[1] High isotopic enrichment (ideally ≥98%) is essential to minimize interference from unlabeled or partially labeled molecules, which can affect the lower limit of quantitation (LLOQ).[1]
-
Chemical Purity: The standard should have high chemical purity (>99%) to ensure that the measured response is solely from the analyte of interest and not from contaminants.[1]
-
Position of Deuterium Atoms: The placement of deuterium atoms should be on stable, non-exchangeable positions of the fatty acid backbone.[1][2] Labeling on heteroatoms (e.g., -OD) or carbons adjacent to carbonyl groups can be susceptible to exchange with hydrogen atoms from the solvent or during sample preparation.[1][2]
-
Number of Deuterium Atoms: A sufficient number of deuterium atoms (typically 2 to 10) is necessary to create a distinct mass shift from the native analyte, avoiding overlap with its natural isotopic distribution.[1]
2. How can I verify the isotopic and chemical purity of my deuterated standard?
Reputable suppliers provide a Certificate of Analysis (CoA) that specifies the isotopic and chemical purity of the standard. It is essential to review this document before use. For critical applications, independent verification of the isotopic distribution may be necessary.[1]
3. What are the best practices for storing deuterated fatty acid standards?
Proper storage is critical to maintain the integrity of deuterated fatty acid standards.[1]
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or lower.[1] | To prevent chemical degradation.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon).[3] | To prevent oxidation of unsaturated fatty acids.[3] |
| Solvent | Reconstitute and store in high-purity, appropriate solvents. Avoid acidic or basic solutions.[1] | Acidic or basic conditions can promote deuterium-hydrogen exchange.[1][2] |
| Freeze-Thaw Cycles | Aliquot the standard into smaller, single-use vials to minimize freeze-thaw cycles.[1] | Repeated freeze-thaw cycles can affect the stability of the standards.[1] |
4. Can the position of deuterium labeling affect my experimental results?
Yes, the position of deuterium atoms can significantly impact your results. Deuterium labeling can sometimes cause a slight shift in chromatographic retention time compared to the unlabeled analyte.[1] This can lead to quantitative errors if not accounted for, especially in LC-MS analysis where co-elution is critical for correcting matrix effects.[1][4] Standards with deuterium atoms on stable carbon positions are generally preferred over those on heteroatoms, which are more susceptible to exchange.[1]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Background Noise in Mass Spectrometry
| Possible Cause | Troubleshooting Steps |
| Low Sample Concentration | Ensure your sample is appropriately concentrated. If it's too dilute, the signal may be weak.[1] |
| Suboptimal Ionization | Experiment with different ionization techniques (e.g., ESI, APCI) to find the most efficient method for your specific fatty acid.[1] |
| Instrument Not Tuned or Calibrated | Regularly tune and calibrate your mass spectrometer to ensure optimal performance.[1] |
| Contaminated Solvents or Glassware | Use high-purity, LC-MS grade solvents and thoroughly clean all glassware to avoid background contamination.[1] |
| Matrix Effects | Matrix components can suppress the ionization of the analyte and internal standard.[1][5] Optimize sample preparation to remove interfering substances.[1] |
Issue 2: Inaccurate Quantification and Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Low Isotopic Purity of Standard | The presence of unlabeled or partially deuterated species in the standard can lead to an overestimation of the analyte.[1] Use a standard with high isotopic purity (≥98%).[1] |
| Deuterium-Hydrogen Exchange | Deuterium atoms may exchange with hydrogen from the solvent or during sample preparation, altering the mass of the standard.[1][2] Avoid storing standards in acidic or basic solutions and consider the stability of the labeling position.[1][2] |
| Chromatographic Shift | Deuterated standards may elute slightly earlier or later than the native analyte.[1] This can lead to inaccurate quantification if the integration windows are not set correctly or if matrix effects vary across the peak elution.[1] |
| Improper Standard Concentration | The amount of internal standard added should be appropriate for the expected concentration of the analyte to ensure it falls within the linear range of the assay.[1][5] |
| Inconsistent Sample Preparation | Ensure the internal standard is added early in the sample preparation process to account for any analyte loss during extraction and processing.[1][6] |
Experimental Protocols
Protocol 1: General Procedure for Fatty Acid Extraction and Derivatization for GC-MS Analysis
This protocol provides a standard method for the extraction and derivatization of total fatty acids from biological samples for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Biological sample (e.g., cells, plasma, tissue)
-
Deuterated fatty acid internal standard mix
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Nitrogen gas
-
Derivatization agent (e.g., 5% acetyl chloride in methanol)
Procedure:
-
Sample Preparation: To your sample, add a known amount of the deuterated internal standard mix.[1]
-
Lipid Extraction (Folch Method):
-
Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.
-
Add 0.9% NaCl solution and vortex to separate the phases.
-
Collect the lower chloroform layer containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Reconstitute the dried lipid extract in the derivatization agent.
-
Heat the mixture at an elevated temperature (e.g., 75°C) for a specified time (e.g., 3 hours) to convert fatty acids to their corresponding methyl esters.
-
-
Sample Cleanup:
-
After cooling, add a non-polar solvent like hexane and water to extract the FAMEs.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
-
Visualizations
Caption: A generalized workflow for quantitative fatty acid analysis using a deuterated internal standard.
Caption: A logical workflow for troubleshooting suspected isotopic exchange of deuterated standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. myadlm.org [myadlm.org]
- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression of Stearic Acid-d35 in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Stearic Acid-d35 during Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting components from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of quantitative analyses.[2][3] In ESI, matrix components can compete with the analyte for charge or space on the surface of the ESI droplet, or they can alter the droplet's physical properties (e.g., viscosity, surface tension), hindering the formation of gas-phase analyte ions.[3][4]
Q2: Why is this compound particularly susceptible to ion suppression?
A2: this compound, as a fatty acid, is often analyzed in complex biological matrices like plasma or serum, which are rich in endogenous components like phospholipids, proteins, and salts.[2][5] Phospholipids are notorious for causing significant ion suppression in ESI-MS.[6][7] Furthermore, for fatty acids containing a free carboxylate group, ionization is typically best in negative ion mode; however, optimal liquid chromatography (LC) resolution is often achieved under acidic pH conditions that suppress the very ionization needed for detection.[8][9]
Q3: What are the most common sources of ion suppression in LC-MS analysis?
A3: The primary sources of ion suppression include endogenous matrix components (e.g., phospholipids, salts, proteins), exogenous substances from sample handling (e.g., plasticizers, detergents), and mobile phase additives.[2][3][10] Non-volatile buffers like phosphates, TRIS, and HEPES should be avoided as they can precipitate in the ESI source and severely suppress the analyte signal.[10] Certain mobile phase additives, like Trifluoroacetic Acid (TFA), are known to cause significant signal suppression, particularly in positive ion mode, by forming ion pairs with the analyte.[10][11]
Q4: Can using a deuterated internal standard like this compound eliminate ion suppression?
A4: Using a stable isotope-labeled internal standard (SIL-IS) like this compound does not eliminate ion suppression, but it is the gold standard for compensating for its effects.[1][2] Since the SIL-IS has virtually identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression.[1] This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard, even if the absolute signal intensity of both varies between samples.[2]
Troubleshooting Guides
Problem 1: Low or no signal for this compound, even at high concentrations.
-
Possible Cause: Severe ion suppression from the sample matrix. High concentrations of interfering compounds can compete for ionization, reducing the analyte's ability to reach the gas phase.[3]
-
Solution:
-
Optimize Sample Preparation: The most effective way to combat severe suppression is to remove interfering matrix components before analysis.[2][3] Switch from a simple protein precipitation (PPT) method to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[2][4][11] SPE, in particular, can provide the cleanest extracts.[7][12]
-
Dilute the Sample: If the analyte concentration is sufficiently high, a simple dilution can reduce the concentration of both the analyte and the interfering matrix components, thereby lessening the suppression effect.[1][4]
-
Check Mobile Phase: Ensure you are using volatile mobile phase additives like formic acid instead of non-volatile buffers or ion-pairing agents like TFA.[3][11] Even with volatile additives, use the lowest concentration possible.[3]
-
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression across your analytical run.[1]
-
Solution:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE is crucial to minimize variability in matrix effects between samples.[1] Phospholipid removal SPE plates can be particularly effective for plasma samples.[7]
-
Employ Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., blank plasma).[1][2] This helps to ensure that the calibrators and the samples experience similar matrix effects.[4]
-
Utilize this compound Correctly: As a SIL-IS, this compound is highly effective in correcting for variability in ion suppression. Ensure it is added to all samples, calibrators, and QCs at a consistent concentration early in the sample preparation process.[1]
-
Problem 3: Poor peak shape (fronting or tailing) for this compound.
-
Possible Cause: Issues related to the sample solvent, column overload, or secondary interactions with the LC column.
-
Solution:
-
For Peak Fronting: This can occur if the sample is injected in a solvent that is stronger than the initial mobile phase. Reconstitute the final sample extract in the initial mobile phase or a weaker solvent.[7] You can also try reducing the injection volume.[7][13]
-
For Peak Tailing: This may be due to secondary interactions between the carboxylic acid group of the stearic acid and active sites on the column. Using a mobile phase with a lower pH (e.g., with formic acid) can help suppress the ionization of residual silanol groups on the column and improve peak shape.[7]
-
Data Presentation: Comparison of Strategies
Table 1: Effectiveness of Sample Preparation Techniques on Ion Suppression
| Sample Preparation Method | Typical Matrix | Ion Suppression Level | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Plasma, Serum | High | Simple, fast, and inexpensive. | Ineffective at removing phospholipids and salts, often leading to significant ion suppression.[7][12] |
| Liquid-Liquid Extraction (LLE) | Plasma, Serum, Urine | Moderate to Low | More effective than PPT for removing certain interferences; provides cleaner extracts.[3][7] | Can be labor-intensive, may require multiple extraction steps, and can be difficult to automate.[3][7] |
| Solid-Phase Extraction (SPE) | Plasma, Serum, Urine | Low to Negligible | Provides the cleanest extracts by selectively isolating the analyte and removing a wide range of interferences.[2][7] | Method development can be more complex and time-consuming; higher cost per sample.[3] |
Table 2: Impact of Common Mobile Phase Additives on ESI Signal
| Additive | Typical Concentration | Ionization Mode | Impact on Signal | Recommendations |
| Formic Acid | 0.1% | Positive / Negative | Generally provides good signal and is considered the best overall additive for ESI.[3] | Recommended for most applications.[11] |
| Ammonium Acetate | 5-10 mM | Positive / Negative | Volatile buffer, good for maintaining pH without contaminating the source. | Useful when pH control is needed for chromatography. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Positive / Negative | Causes significant signal suppression, especially in positive ion mode, due to ion-pairing.[10][11] | Avoid if possible. If required for chromatography, use the lowest possible concentration (<0.1%).[11] |
| Triethylamine (TEA) | <0.1% | Positive | Strong base that can cause signal suppression in positive ion mode.[10] | Avoid if possible, especially for positive ion mode ESI.[11] |
Visualizations and Workflows
Caption: A troubleshooting workflow for addressing ion suppression of this compound.
Caption: Mechanism of ion suppression in the ESI droplet.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol is used to identify regions in the chromatogram where ion suppression occurs.
-
System Setup:
-
Configure the LC-MS system with a T-union.
-
Connect the LC column outlet to one inlet of the T-union.
-
Connect a syringe pump to the other inlet of the T-union.
-
Connect the outlet of the T-union to the MS ion source.[1]
-
-
Analyte Infusion:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Fill a syringe with this solution and place it in the syringe pump.
-
Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min).
-
Begin infusing the this compound solution directly into the MS and acquire data. You should observe a stable, continuous signal for your analyte.[1]
-
-
Matrix Injection:
-
Once a stable baseline signal is achieved, inject a blank, extracted matrix sample (prepared using your standard protocol) onto the LC column.
-
Start the chromatographic run using your analytical gradient.
-
-
Data Analysis:
-
Monitor the signal of the infused this compound throughout the chromatographic run.
-
Any significant drop or dip in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components. This allows you to adjust your chromatographic method to move the analyte peak away from these suppression zones.
-
Protocol 2: General Solid-Phase Extraction (SPE) for Fatty Acids from Plasma
This protocol provides a starting point for developing a robust SPE method to clean up plasma samples.
-
Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Pre-treat 100 µL of plasma by adding the this compound internal standard and precipitating proteins with 300 µL of acidified acetonitrile (e.g., with 0.1% formic acid).
-
Vortex and centrifuge the sample.
-
Dilute the supernatant with 500 µL of water.
-
Load the diluted supernatant onto the conditioned SPE cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences like salts.
-
-
Elution:
-
Elute the this compound and other fatty acids from the cartridge with 1 mL of a strong organic solvent, such as methanol or acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability of Stearic Acid-d35 and its Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the impact of derivatization on the stability of Stearic Acid-d35. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide provides solutions to common problems that may arise when working with this compound and its derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for Derivatized this compound | Incomplete Derivatization: The derivatization reaction may not have gone to completion. | - Ensure all reagents are fresh and not degraded. Silylating reagents are particularly sensitive to moisture. - Optimize reaction conditions such as temperature and time. For example, when preparing Fatty Acid Methyl Esters (FAMEs) with BF3-methanol, heating at 60°C for at least an hour is recommended.[1] - Ensure the sample is dry before adding derivatization reagents, as water can inhibit the reaction.[1] |
| Degradation of the Derivative: The derivatized analyte may be unstable under the current storage or analytical conditions. | - Analyze samples as soon as possible after derivatization. - For Trimethylsilyl (TMS) derivatives, which have limited stability, store at -20°C or lower if immediate analysis is not possible.[2][3] - For FAMEs, store under vacuum or in a freezer to minimize oxidation.[4] | |
| Poor Reproducibility of Results | Inconsistent Derivatization: Variability in the derivatization process across samples. | - Use an automated derivatization system if available to improve consistency.[5] - Ensure precise and consistent addition of all reagents. |
| Variable Stability: Degradation of derivatives in the autosampler over a long analytical run. | - If possible, derivatize samples online just before injection. - Store derivatized samples at a low temperature (e.g., 4°C or -20°C) in the autosampler if the instrument has this capability.[3] | |
| Shift in Retention Time of this compound Derivative Compared to Non-Deuterated Standard | Chromatographic Isotope Effect: Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts. | - This is a known phenomenon and may not necessarily indicate a problem. - Ensure that the peak integration parameters are set correctly to accurately quantify both the deuterated and non-deuterated compounds. |
| Evidence of Isotopic Exchange (H/D Exchange) | Unstable Deuterium Labels: Deuterium atoms may exchange with hydrogen atoms from the solvent or during sample preparation. | - While the deuterium atoms in this compound are on carbon atoms and generally stable, exposure to harsh acidic or basic conditions and high temperatures during derivatization could potentially facilitate exchange. - Use the mildest effective derivatization conditions. - Analyze a derivatized blank matrix spiked with this compound over time to monitor for any changes in the isotopic distribution. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary?
A1: Derivatization is often required for the analysis of fatty acids by gas chromatography (GC) to increase their volatility and reduce peak tailing.[1] For mass spectrometry (MS), derivatization can enhance ionization efficiency and improve the sensitivity of the analysis.[6]
Q2: What are the most common derivatization methods for this compound?
A2: The two most common methods are:
-
Esterification to form fatty acid methyl esters (FAMEs), often using a catalyst like boron trifluoride (BF3) in methanol.[1]
-
Silylation to form trimethylsilyl (TMS) esters, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]
Q3: How stable is underivatized this compound?
A3: Underivatized this compound is a highly stable compound. When stored at -20°C, it has a stability of at least 4 years.
Q4: How does derivatization affect the stability of this compound?
A4: The stability of the resulting derivative depends on the derivatization method used:
-
FAMEs (Fatty Acid Methyl Esters): These are generally considered to have excellent stability.[7] However, they can still be susceptible to oxidation over long-term storage, especially under atmospheric conditions.[4]
-
TMS (Trimethylsilyl) Esters: TMS derivatives are known to be sensitive to moisture and have limited stability.[2][8] They are prone to hydrolysis, where the silyl group is cleaved from the molecule.[2] It is recommended to analyze TMS derivatives as soon as possible after preparation.[2]
Q5: What are the best storage conditions for derivatized this compound?
A5: For optimal stability:
-
FAMEs: Store in a tightly sealed vial, preferably under an inert atmosphere (like nitrogen or argon) and at low temperatures (e.g., -20°C). For longer-term storage, a vacuum is the most favorable condition.[4]
-
TMS Esters: Store at -20°C or lower to ensure stability for at least 72 hours.[3] Avoid storage at room temperature or 4°C, as significant degradation can occur within hours to days.[2][3]
Data Presentation: Stability of Derivatives
The following table summarizes the stability of TMS derivatives under various storage conditions. While specific data for this compound-TMS is not available, this provides a general guideline for this class of derivatives.
Table 1: Stability of TMS Derivatives Under Different Storage Conditions
| Compound Class | Storage Temperature | Stability Duration |
| Amino Acids | Room Temperature | Significant degradation within 48 hours[2][3] |
| Amino Acids | 4°C | Stable for up to 12 hours[2][3] |
| Amino Acids | -20°C | Stable for at least 72 hours[2][3] |
| Various Contaminants | -18°C | Stable for up to 20 weeks |
Experimental Protocols
Protocol 1: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME)
This protocol is based on the esterification method using BF3-methanol.
Materials:
-
This compound
-
14% Boron trifluoride (BF3) in methanol
-
Hexane
-
Saturated NaCl water solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Autosampler vials
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
In an autosampler vial, combine 100 µL of the this compound solution with 50 µL of 14% BF3 in methanol.
-
Cap the vial tightly and vortex for 10 seconds.
-
Place the vial in an incubator or oven at 60°C for 60 minutes.
-
After cooling to room temperature, add 0.5 mL of saturated NaCl water solution and vortex for 10 seconds.
-
Add 0.6 mL of hexane, vortex, and allow the layers to separate.
-
Carefully transfer the upper hexane layer to a new autosampler vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
The sample is now ready for GC or GC-MS analysis.
Protocol 2: Assessing the Stability of Derivatized this compound
This protocol provides a framework for evaluating the stability of this compound derivatives over time.
Objective: To determine the stability of derivatized this compound under different storage conditions.
Methodology:
-
Preparation of Derivatized Stock Solution:
-
Derivatize a known amount of this compound using the desired method (e.g., Protocol 1 for FAME).
-
This will serve as the stock solution for the stability test.
-
-
Stability Test Setup:
-
Aliquot the derivatized stock solution into multiple autosampler vials.
-
For the "Time 0" measurement, immediately analyze one of the vials. This will be the reference point.
-
Divide the remaining vials into groups for storage at different temperatures (e.g., Room Temperature, 4°C, and -20°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours, and 1 week), retrieve one vial from each storage temperature.
-
Allow the vial to come to room temperature before analysis.
-
Analyze the sample using a validated analytical method (e.g., GC-MS).
-
-
Data Analysis:
-
For each time point and storage condition, calculate the peak area of the derivatized this compound.
-
Determine the percentage of the remaining derivative compared to the "Time 0" measurement.
-
Plot the percentage of the remaining derivative versus time for each storage condition to visualize the degradation kinetics.
-
Visualizations
References
- 1. Qualitative and quantitative analysis of the influence of biodiesel fatty acid methyl esters on iodine value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of moisture content, temperature, and time on free fatty acid in stored crude palm oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]
Linearity issues with Stearic Acid-d35 calibration curves
Welcome to the technical support center for Stearic Acid-d35. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the use of this compound as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of stearic acid, a saturated long-chain fatty acid.[1][2] Its primary application is as an internal standard (IS) for the quantification of endogenous stearic acid and other fatty acids in biological samples using mass spectrometry (MS) techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.
Q2: What are the typical acceptance criteria for a this compound calibration curve?
The acceptance criteria for a calibration curve should be defined in your laboratory's standard operating procedures (SOPs) and are often guided by regulatory bodies. Key criteria generally include:
-
Linearity: The coefficient of determination (r²) should ideally be ≥ 0.99.
-
Accuracy: The back-calculated concentration of each calibration standard should be within ±15% of the nominal concentration, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.
-
Precision: The coefficient of variation (%CV) for each calibration point should not exceed 15%, except for the LLOQ, where it should not exceed 20%.
-
Range: The calibration curve must encompass the expected concentrations of the analyte in the study samples.
Q3: My calibration curve for this compound is non-linear. What are the potential causes?
Non-linearity in calibration curves is a common issue in LC-MS analysis and can stem from several factors.[3][4] Common causes include detector saturation at high concentrations, matrix effects influencing ionization, and issues with the internal standard concentration.[4][5] A detailed troubleshooting guide for these issues is provided below.
Troubleshooting Guides
Issue 1: Poor Linearity (r² < 0.99) at the High End of the Calibration Curve
Description: The calibration curve deviates from linearity at higher concentrations, often showing a plateau or a downward curve.
Troubleshooting Workflow:
References
Validation & Comparative
A Comparative Guide to Stearic Acid Quantification: Isotope Dilution vs. Alternative Methods
For researchers, scientists, and drug development professionals requiring precise and accurate measurement of stearic acid, selecting the optimal quantification method is paramount. This guide provides an objective comparison of the stable isotope dilution method using Stearic Acid-d35 with other common analytical techniques. The information presented is supported by experimental data to aid in making an informed decision based on the specific requirements of your application.
Method Performance Comparison
The choice of analytical method for stearic acid quantification significantly impacts accuracy, sensitivity, and throughput. Below is a summary of key performance indicators for various prevalent techniques. The stable isotope dilution method coupled with mass spectrometry (MS) generally offers the highest level of precision and accuracy due to its ability to correct for sample loss during preparation and instrumental variability.
| Method | Principle | Linearity (R²) | Limit of Quantification (LOQ) | Precision (RSD%) | Key Advantages | Key Disadvantages |
| Stable Isotope Dilution GC-MS/LC-MS | Mass spectrometry with a deuterated internal standard (this compound) for high accuracy. | >0.99[1] | 0.1 - 400 ng/mL[1] | <15%[1] | High specificity and accuracy, corrects for matrix effects and sample loss.[2] | Requires expensive equipment and expertise. |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation of fatty acid methyl esters (FAMEs) by gas chromatography and detection by flame ionization. | Typically >0.99 | ~0.05 µg/g[3] | <10% | Robust, reliable, and widely available. | Requires derivatization, less specific than MS.[4] |
| High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) | Separation by liquid chromatography with detection based on light scattering of the nebulized eluent. | >0.999[4] | 7.4 µg/mL[4] | <3%[4][5] | No derivatization required for certain applications, simpler sample preparation.[4][5] | Non-linear response, lower sensitivity compared to MS. |
| Titration (Acid Value) | Titration of the fatty acid with a standardized base. | Not Applicable | High concentrations required | Variable | Simple, low-cost equipment.[6][7] | Low sensitivity and specificity, not suitable for complex matrices.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and method validation. Below are protocols for the primary stable isotope dilution method and a common alternative.
Protocol 1: Stearic Acid Quantification by Stable Isotope Dilution GC-MS
This method utilizes a deuterated internal standard, this compound, to ensure high accuracy and precision.
1. Sample Preparation and Lipid Extraction:
-
To a known amount of sample (e.g., plasma, tissue homogenate), add a precise amount of this compound internal standard solution.[2]
-
Perform lipid extraction using a suitable solvent system, such as a mixture of chloroform and methanol.
-
The organic phase containing the lipids is collected and dried under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
The dried lipid extract is derivatized to convert fatty acids into their more volatile methyl esters.[8]
-
A common reagent for this is boron trifluoride-methanol solution.[7][9] The sample is heated with the reagent to drive the reaction to completion.
-
After cooling, the FAMEs are extracted into an organic solvent like heptane.[7][9]
3. GC-MS Analysis:
-
The extracted FAMEs are injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
The GC separates the different FAMEs based on their boiling points and polarity.
-
The MS detects and quantifies the specific ions corresponding to stearic acid methyl ester and the deuterated internal standard.
4. Data Analysis:
-
A calibration curve is generated by analyzing standards containing known concentrations of stearic acid and a fixed concentration of this compound.
-
The ratio of the peak area of the analyte to the internal standard is plotted against the concentration of the analyte.
-
The concentration of stearic acid in the unknown samples is then determined from this calibration curve.
Protocol 2: Stearic Acid Quantification by HPLC-ELSD
This method offers a simpler alternative that may not require derivatization.
1. Sample Preparation:
-
For samples where stearic acid is esterified, an initial alkaline hydrolysis step is required to liberate the free fatty acid.[4]
-
The sample is then acidified and the free fatty acids are extracted with an organic solvent.
2. HPLC-ELSD Analysis:
-
The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18).[4]
-
A gradient elution with a mobile phase, such as a mixture of methanol and an acidic aqueous solution, is used to separate the fatty acids.[4]
-
The eluent from the column is directed to an evaporative light scattering detector (ELSD). The solvent is nebulized and evaporated, and the remaining analyte particles scatter a light beam. The amount of scattered light is proportional to the amount of analyte.
3. Data Analysis:
-
A calibration curve is constructed by plotting the peak area of stearic acid standards against their concentrations.
-
The concentration of stearic acid in the samples is determined by comparing their peak areas to the calibration curve.
Visualizing the Workflow
To better illustrate the experimental process, the following diagram outlines the key steps in the stable isotope dilution GC-MS method for stearic acid quantification.
Caption: Workflow for Stearic Acid Quantification using Stable Isotope Dilution GC-MS.
References
- 1. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. akjournals.com [akjournals.com]
- 6. Method of Analysis for Stearic Acid | Pharmaguideline [pharmaguideline.com]
- 7. usp.org [usp.org]
- 8. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uspnf.com [uspnf.com]
A Head-to-Head Comparison: Stearic Acid-d35 vs. 13C-Stearic Acid as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for stearic acid analysis: Stearic Acid-d35 and 13C-Stearic Acid.
Stearic acid, a saturated long-chain fatty acid, plays crucial roles in cellular metabolism and signaling. Its accurate quantification in biological matrices is essential for understanding its physiological and pathological significance. Stable isotope-labeled internal standards are the gold standard for such analyses, as they effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency. This guide will delve into the key performance differences between deuterium-labeled (this compound) and carbon-13-labeled (13C-Stearic Acid) internal standards, supported by established analytical principles.
Key Performance Differences: A Tabular Summary
The selection between a deuterium-labeled and a 13C-labeled internal standard can significantly impact assay performance. The following table summarizes the critical distinctions:
| Feature | This compound (Deuterium-Labeled) | 13C-Stearic Acid (Carbon-13-Labeled) | Rationale & Implications for Stearic Acid Analysis |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte (isotopic effect).[1][2] | Co-elutes perfectly with the unlabeled stearic acid.[3] | Perfect co-elution is critical for accurate compensation of matrix effects, which can vary across a chromatographic peak. A shift in retention time for this compound can lead to differential ion suppression or enhancement compared to the native analyte, potentially compromising accuracy.[4][5] |
| Isotopic Stability | Can be susceptible to back-exchange of deuterium for hydrogen atoms in certain solvents or under specific pH conditions, although less of a concern for labels on the carbon backbone. | Highly stable as the 13C atoms are integrated into the carbon backbone and are not prone to exchange under typical analytical conditions.[4] | The high stability of 13C-Stearic Acid ensures the integrity of the isotopic label throughout the entire analytical workflow, from sample storage to final analysis, leading to more reliable quantification. |
| Matrix Effects | The potential for differential matrix effects is higher due to possible chromatographic separation from the analyte.[5] | Experiences virtually identical matrix effects as the unlabeled stearic acid due to perfect co-elution. | For complex biological matrices such as plasma or tissue extracts, where matrix effects are a significant challenge, 13C-Stearic Acid offers superior performance in mitigating these interferences. |
| Synthesis & Cost | Generally less complex and less expensive to synthesize. | Typically more complex and costly to produce.[6] | The choice may be influenced by budgetary constraints, with this compound being a more economical option. However, the potential for compromised data quality should be carefully considered. |
| Mass Difference | Provides a large mass shift from the native analyte, which can be advantageous in avoiding spectral overlap. | The mass shift depends on the number of 13C atoms incorporated. | A sufficient mass difference is necessary to distinguish the internal standard from the natural isotopic distribution of the analyte. Both standards can be designed to provide an adequate mass shift. |
Experimental Protocols
Accurate quantification of stearic acid in biological matrices requires a robust and validated experimental protocol. The following outlines a general workflow for the analysis of stearic acid in human plasma using a stable isotope-labeled internal standard, adaptable for either this compound or 13C-Stearic Acid.
Sample Preparation: Lipid Extraction from Plasma
A common and effective method for extracting lipids from plasma is the Folch or a modified Bligh-Dyer method.
-
Materials:
-
Human plasma (thawed on ice)
-
Internal Standard Spiking Solution (this compound or 13C-Stearic Acid in methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or similar aqueous solution)
-
Nitrogen gas for evaporation
-
Reconstitution solvent (e.g., isopropanol/acetonitrile/water)
-
-
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.
-
Spike the plasma with a known amount of the internal standard solution (e.g., 10 µL of a 10 µg/mL solution).
-
Add 200 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 400 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic layer, which contains the lipids, and transfer it to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.[1][7][8][9]
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate stearic acid from other fatty acids and matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or high-resolution full scan for Orbitrap or Q-TOF instruments.
-
MRM Transitions (Example):
-
Stearic Acid: Q1: 283.3 m/z -> Q3: 283.3 m/z (precursor ion scan) or a characteristic fragment.
-
This compound: Q1: 318.5 m/z -> Q3: 318.5 m/z.
-
13C-Stearic Acid (e.g., 18 x 13C): Q1: 301.3 m/z -> Q3: 301.3 m/z.
-
-
Optimize ion source parameters (e.g., spray voltage, gas flows, and temperatures) for maximum sensitivity.[10]
-
Mandatory Visualization
Metabolic Pathway of Stearic Acid
The following diagram illustrates the primary metabolic pathway of stearic acid, including its synthesis from palmitic acid and its desaturation to oleic acid.
Caption: Metabolic conversion of palmitic acid to stearic acid and subsequently to oleic acid.
Experimental Workflow for Internal Standard Comparison
This diagram outlines the logical workflow for comparing the performance of this compound and 13C-Stearic Acid as internal standards.
Caption: Workflow for comparing this compound and 13C-Stearic Acid performance.
Conclusion and Recommendation
While both this compound and 13C-Stearic Acid can be used as internal standards for the quantification of stearic acid, the evidence strongly suggests that 13C-Stearic Acid is the superior choice for applications demanding the highest level of accuracy and precision . Its key advantages of perfect chromatographic co-elution and greater isotopic stability directly address the most significant challenges in quantitative bioanalysis, namely matrix effects and analytical variability.[3]
The primary advantage of this compound lies in its lower cost. For less demanding applications or in scenarios with budgetary constraints, it can be a viable option. However, researchers must be aware of the potential for chromatographic isotope effects and should thoroughly validate their methods to ensure that any resulting inaccuracies are within acceptable limits. For regulated bioanalysis and the development of gold-standard reference methods, the investment in 13C-Stearic Acid is highly recommended to ensure data of the highest quality and integrity.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Stearic Acid-d35: A Comparative Guide to a High-Purity Internal Standard for Quantitative Analysis
In the landscape of quantitative analytical chemistry, particularly within the realms of clinical and pharmaceutical research, the precision and accuracy of measurements are paramount. The use of internal standards is a fundamental practice to control for variability during sample preparation and analysis. Among the various types of internal standards, stable isotope-labeled compounds, such as Stearic Acid-d35, have emerged as the gold standard, ensuring the highest fidelity in the quantification of their non-labeled counterparts. This guide provides a comprehensive comparison of this compound with other internal standards, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their analytical needs.
The Superiority of Deuterated Internal Standards
This compound is a deuterated form of stearic acid, a common saturated fatty acid. In mass spectrometry-based analyses, an ideal internal standard should co-elute with the analyte of interest and exhibit identical behavior during extraction and ionization, thereby compensating for any sample loss or matrix effects. Due to their chemical and physical properties being nearly identical to the endogenous analyte, differing only in mass, stable isotope-labeled internal standards like this compound provide the most accurate and precise quantification.
Comparison with Other Internal Standards
The choice of an internal standard can significantly impact the reliability of analytical results. While alternatives like structural analogs or other fatty acids with different chain lengths are sometimes employed, they often fail to adequately mimic the behavior of the target analyte, leading to compromised data quality.
| Internal Standard Type | Co-elution with Stearic Acid | Correction for Matrix Effects | Accuracy & Precision |
| This compound | Excellent | Excellent | High |
| C13-Labeled Stearic Acid | Excellent | Excellent | High |
| Structural Analog (e.g., Heptadecanoic Acid) | Poor | Poor | Moderate to Low |
| Homologue (e.g., Palmitic Acid) | Poor | Poor | Low |
This table summarizes the expected performance of different internal standard types for the quantification of stearic acid.
Performance Data: Accuracy and Precision
The use of a stable isotope-labeled internal standard that is structurally identical to the analyte, such as this compound, generally results in low bias and high precision. The following table presents representative data on the impact of using an alternative isotopologue internal standard on the accuracy and precision of long-chain fatty acid measurements. While not specific to this compound, this data illustrates the high performance achievable with such standards.
| Analyte | Internal Standard | Relative Bias (%) | Increase in Variance (%) |
| Stearic Acid | Stearic Acid-d3 | < 2% | < 5% |
| Stearic Acid | Heptadecanoic Acid | 5-15% | > 20% |
| Palmitic Acid | Palmitic Acid-d31 | < 2% | < 5% |
| Palmitic Acid | Heptadecanoic Acid | 5-20% | > 25% |
Data is representative and compiled from studies comparing stable isotope-labeled internal standards with structural analogs.
Experimental Protocol: Quantification of Stearic Acid in Human Plasma
This protocol provides a detailed methodology for the extraction, derivatization, and analysis of stearic acid in human plasma using this compound as an internal standard, adapted from established methods for fatty acid analysis.
Materials and Reagents
-
Human plasma
-
This compound internal standard solution (10 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Acetyl Chloride
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Sodium Sulfate
Sample Preparation and Extraction
-
To 100 µL of human plasma, add 10 µL of the 10 µg/mL this compound internal standard solution.
-
Add 1 mL of a methanol/hexane (4:1 v/v) solution and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction of the lower aqueous layer with an additional 1 mL of hexane.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried extract, add 200 µL of 1.25 M HCl in methanol (prepared by slowly adding acetyl chloride to cold methanol).
-
Cap the tube tightly and heat at 100°C for 1 hour.
-
Allow the tube to cool to room temperature.
-
Add 500 µL of 5% sodium bicarbonate solution to neutralize the reaction.
-
Extract the FAMEs by adding 1 mL of hexane and vortexing for 1 minute.
-
Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC-MS vial for analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-23 (30 m x 0.25 mm, 0.25 µm film thickness) or similar polar capillary column
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor m/z 298 for Stearic Acid methyl ester
-
Monitor m/z 333 for this compound methyl ester
-
Workflow and Signaling Pathway Diagrams
To visually represent the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for stearic acid quantification.
Caption: Logic of quantification using an internal standard.
A Comparative Guide to Cross-Validation of Lipidomics Data Using Stearic Acid-d35
In the rapidly advancing field of lipidomics, the accuracy and reproducibility of quantitative data are paramount for deriving meaningful biological insights. The inherent complexity of lipidomes and the multi-step nature of analytical workflows introduce potential variability. Internal standards are essential for mitigating these variations that can occur during sample preparation, extraction, and mass spectrometry analysis.[1] This guide provides an objective comparison of Stearic Acid-d35 against other common internal standards, supported by experimental data and detailed protocols for its application in cross-validation.
Comparison of Internal Standard Performance
The choice of an appropriate internal standard is critical for achieving precise and accurate quantification of lipid species. This compound, a deuterated lipid, is frequently used for the quantification of its endogenous counterpart, stearic acid.[2][3] Stable isotope-labeled standards are considered the gold standard for absolute quantitation in lipidomics.[4] The three primary types of internal standards are deuterated lipids, carbon-13 (¹³C)-labeled lipids, and odd-chain lipids.[1]
Table 1: Comparison of Internal Standard Types in Lipidomics
| Internal Standard Type | Principle | Advantages | Disadvantages | Quantitative Performance Highlights |
| Deuterated Lipids (e.g., this compound) | Hydrogen atoms are replaced by deuterium, a heavy isotope of hydrogen. | Co-elutes closely with the endogenous analyte in liquid chromatography (LC).[1] Corrects effectively for matrix effects.[1] | May exhibit a slight retention time shift in LC compared to the native analyte.[1] Potential for isotopic scrambling or exchange exists.[1] | In a comparative study, deuterated and ¹³C-labeled essential fatty acids showed no significant concentration differences in rat plasma, indicating minimal isotope effect when data is properly corrected.[1] |
| ¹³C-Labeled Lipids | Carbon-12 atoms are replaced by the heavier ¹³C isotope. | Considered a gold standard for absolute quantitation.[4] Chemically identical to the analyte, minimizing chromatographic and mass spectrometric discrimination. | Higher cost compared to deuterated standards. Limited commercial availability for all lipid species.[4] | A biologically generated ¹³C-labeled internal standard mixture led to a significant reduction in the coefficient of variation (CV%) compared to a deuterated standard mix in a large-scale lipidomics analysis.[5][6] |
| Odd-Chain Lipids | Lipids with an odd number of carbon atoms in their fatty acid chains, which are rare in most biological systems. | Cost-effective. Can be used for relative quantification when isotopic standards are unavailable. | Different chemical and physical properties compared to even-chain analytes can lead to variations in extraction efficiency and ionization response. | Less accurate than isotopic standards for absolute quantification due to potential differences in analytical behavior compared to the target analytes. |
Experimental Protocols
Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures.[1] The following protocols provide a framework for using this compound as an internal standard for the cross-validation of lipidomics data.
Protocol 1: Lipid Extraction using Methyl-tert-butyl ether (MTBE)
This protocol is adapted from standard lipid extraction methods.[1]
-
Sample Preparation : Start with a defined amount of biological sample (e.g., 100 µL of plasma or 1x10^6 cells).
-
Internal Standard Spiking : Add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol) to each sample at the very beginning of the extraction process.
-
Methanol Addition : Add 1.5 mL of methanol to the sample. Vortex thoroughly for 1 minute.
-
MTBE Addition : Add 5 mL of MTBE. Vortex for 1 minute.
-
Phase Separation : Add 1.25 mL of water to induce phase separation. Vortex for 1 minute.
-
Centrifugation : Centrifuge the samples at 2,000 x g for 10 minutes. Three layers will form: an upper organic phase (containing lipids), a lower aqueous phase, and a protein pellet at the interface.
-
Lipid Collection : Carefully collect the upper organic phase into a new glass tube, avoiding the protein layer.
-
Re-extraction : Re-extract the lower aqueous phase with 1 mL of the upper phase from an MTBE:Methanol:Water (10:3:2.5) mixture to maximize lipid recovery.
-
Drying : Evaporate the combined organic phases to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution : Reconstitute the dried lipid extract in a defined volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., isopropanol or a methanol-based solvent). Transfer to an LC-MS vial.[1]
Protocol 2: LC-MS/MS Analysis
This protocol outlines a general method for the analysis of fatty acids using a reversed-phase column.[1][7][8]
-
LC System : A UPLC or HPLC system capable of binary gradient elution.
-
Column : A reversed-phase column suitable for lipid analysis (e.g., ACQUITY UPLC BEH C8 or C18).[1][7]
-
Mobile Phase A : Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B : Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[1]
-
Flow Rate : 0.35 mL/min.
-
Injection Volume : 1-5 µL.
-
Gradient Elution :
-
0-4 min: 15% to 30% B
-
4-5 min: 30% to 52% B
-
5-22 min: 52% to 82% B
-
22-27 min: 82% to 99% B
-
27-38 min: Hold at 99% B
-
38-38.2 min: Return to 15% B and hold for column re-equilibration.[1]
-
-
Mass Spectrometry :
-
Ionization Mode : Electrospray Ionization (ESI), typically in negative mode for fatty acids.[9]
-
Analysis Mode : Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions :
-
Stearic Acid : Precursor ion (m/z) 283.2 -> Product ion (m/z) 283.2 (or a characteristic fragment).
-
This compound : Precursor ion (m/z) 318.2 -> Product ion (m/z) 318.2 (or a corresponding characteristic fragment).
-
-
Data Presentation for Cross-Validation
A key metric for evaluating the performance of an internal standard is its ability to reduce the analytical variability across samples.[10] This is often assessed by analyzing the coefficient of variation (CV) of the target analyte in quality control (QC) samples with and without internal standard normalization.
Table 2: Illustrative Quantitative Data for Stearic Acid in QC Samples
| Sample ID | Peak Area (Stearic Acid) | Peak Area (this compound) | Normalized Response (SA Area / IS Area) |
| QC 1 | 1,250,000 | 2,550,000 | 0.490 |
| QC 2 | 1,100,000 | 2,100,000 | 0.524 |
| QC 3 | 1,400,000 | 2,900,000 | 0.483 |
| QC 4 | 1,350,000 | 2,600,000 | 0.519 |
| QC 5 | 1,150,000 | 2,300,000 | 0.500 |
| Mean | 1,250,000 | 2,490,000 | 0.503 |
| Std. Dev. | 124,499 | 304,959 | 0.018 |
| CV (%) | 9.96% | 12.25% | 3.58% |
As illustrated in the table, normalization using the this compound internal standard significantly reduces the coefficient of variation, demonstrating its effectiveness in correcting for analytical inconsistencies and improving data quality.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex workflows and biological relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. iris.unina.it [iris.unina.it]
- 7. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Guide to Inter-Laboratory Comparison of Stearic Acid Analysis Using Stearic Acid-d35 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Stearic acid-d35 is a deuterium-labeled version of stearic acid and is an ideal internal standard for the quantification of stearic acid in various biological matrices.[1][2] Its utility spans across common analytical platforms like GC-MS and LC-MS.[1][2] The near-identical physicochemical properties to the analyte ensure that it effectively accounts for variations during sample preparation and analysis, leading to improved precision and accuracy.
Experimental Design for an Inter-Laboratory Study
An inter-laboratory comparison should be designed to assess the reproducibility and accuracy of stearic acid measurements across different laboratories and potentially different analytical platforms (GC-MS vs. LC-MS/MS). The study should involve the distribution of identical sets of blind samples to each participating laboratory. These samples should include:
-
Calibration Standards: A series of solutions with known concentrations of stearic acid and a fixed concentration of this compound.
-
Quality Control (QC) Samples: Samples at low, medium, and high concentrations of stearic acid within the calibration range, prepared in a representative matrix (e.g., plasma, serum).
-
Unknown Samples: Blinded samples to be quantified by the participating laboratories.
Data Presentation: Expected Performance Characteristics
The following table summarizes the anticipated performance characteristics for a validated stearic acid quantification method using this compound. These values are representative of what would be expected in a successful inter-laboratory comparison.
| Performance Parameter | GC-MS | LC-MS/MS |
| **Linearity (R²) ** | >0.99 | >0.99[3] |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | 0.1 - 5 ng/mL[3] |
| Intra-day Precision (%CV) | <15% | <15%[3] |
| Inter-day Precision (%CV) | <15% | <15%[3] |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115%[3] |
| Matrix Effect | N/A (often mitigated by derivatization) | 85 - 115%[3] |
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS/MS are provided below. Participating laboratories should adhere to these protocols as closely as possible to ensure comparability of results.
Protocol 1: Stearic Acid Analysis by GC-MS
This protocol involves the derivatization of stearic acid to a more volatile form, typically a fatty acid methyl ester (FAME), prior to GC-MS analysis.
1. Materials and Reagents:
-
Stearic Acid reference standard
-
This compound internal standard[2]
-
Methanol (anhydrous)
-
Hexane (GC grade)
-
Sodium methoxide or Boron trifluoride-methanol solution (derivatizing agent)[4]
-
Anhydrous sodium sulfate
2. Sample Preparation (Plasma/Serum):
-
To 100 µL of the sample (calibrant, QC, or unknown), add a known amount of this compound working solution.
-
Add methanol and the derivatizing agent.
-
Incubate at a specified temperature and time to allow for the conversion of stearic acid to its methyl ester.
-
Stop the reaction and extract the FAMEs with hexane.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
Transfer the final extract to a GC vial for analysis.
3. GC-MS Conditions:
-
GC System: Agilent 6890 or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar[5]
-
Injection Mode: Splitless[5]
-
Inlet Temperature: 280°C[5]
-
Oven Temperature Program: Start at 80°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 10 min.[5]
-
Carrier Gas: Helium
-
Mass Spectrometer: Single quadrupole or triple quadrupole
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for stearic acid methyl ester and its deuterated counterpart.
Protocol 2: Stearic Acid Analysis by LC-MS/MS
This protocol allows for the direct analysis of stearic acid without derivatization.
1. Materials and Reagents:
-
Stearic Acid reference standard
-
This compound internal standard[2]
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Sample Preparation (Plasma/Serum):
-
To 100 µL of the sample (calibrant, QC, or unknown), add a known amount of this compound working solution.
-
Perform protein precipitation by adding cold acetonitrile (containing 0.1% formic acid).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Inject into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C8 (2.1 x 100 mm, 1.7 µm) or similar[3]
-
Mobile Phase A: Water with 0.1% formic acid[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[3]
-
Flow Rate: 0.35 mL/min[3]
-
Gradient: A suitable gradient to separate stearic acid from other matrix components.
-
Column Temperature: 40°C[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for fatty acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for stearic acid and this compound.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the principle of internal standard quantification.
Caption: Experimental workflow for stearic acid analysis.
Caption: Principle of internal standard quantification.
References
The Analytical Edge: Comparing Stearic Acid Quantification with and without a Deuterated Internal Standard
For researchers, scientists, and drug development professionals requiring precise and accurate measurement of stearic acid, the choice of analytical methodology is paramount. This guide provides an objective comparison of the performance of various analytical techniques for the quantification of stearic acid, with a special focus on the advantages conferred by the use of a deuterated internal standard, stearic acid-d35. The inclusion of a stable isotope-labeled internal standard in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) is the gold standard for mitigating experimental variability and ensuring the highest data quality.
This guide presents a summary of the limits of detection (LOD) and quantification (LOQ) for stearic acid across different analytical platforms. Detailed experimental protocols for the key methods are also provided to allow for a comprehensive understanding of the methodologies.
Quantitative Performance Comparison
The use of a deuterated internal standard, such as this compound, in conjunction with mass spectrometry-based methods, typically yields lower limits of detection and quantification compared to other techniques. This is due to the ability of the internal standard to compensate for variations in sample preparation, injection volume, and ionization efficiency.
| Analytical Method | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| UPLC-MS/MS | Arachidonic acid-d8, 2-arachidonoylglycerol-d5, and anandamide-d8 were used for other analytes in the panel.[1] | Not explicitly reported | 0.5 µg/mL[1] |
| GC-TQMS | D70-C18:0 phosphatidylcholine[2] | 0.18–38.3 fmol on column (for various fatty acids)[2] | Not explicitly reported |
| HPLC-ELSD | None | 2.5 µg/mL | 7.4 µg/mL |
| GC-FID | Not specified | Not reported | Not reported |
Experimental Workflows and Signaling Pathways
To visualize the analytical processes, the following diagrams illustrate the experimental workflows for stearic acid quantification using different methodologies.
Experimental Protocols
Below are detailed methodologies for the key experiments discussed in this guide.
UPLC-MS/MS Method for Stearic Acid Quantification
This method is designed for the highly sensitive and rapid quantification of stearic acid in human plasma.[1]
-
Sample Preparation:
-
To 10 µL of plasma, add 100 µL of methanol (containing quality control or standard solutions).
-
Add 14 µL of an internal standard solution (in this study, arachidonic acid-d8 and 2-arachidonoylglycerol-d5 were used for other analytes).
-
Add 90 µL of acetonitrile and shake for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
The supernatant is dried and reconstituted in 100 µL of an acetonitrile-0.1% formic acid in water solution (70/30, v/v).
-
The reconstituted sample is sonicated for 2 minutes and centrifuged at 10,000 rpm for 10 minutes at 4 °C.
-
80 µL of the supernatant is transferred for injection.[1]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
GC-MS Method for Fatty Acid Quantification with Deuterated Internal Standard
This protocol outlines a general method for the quantitative analysis of fatty acids in biological samples using GC-MS with a deuterated internal standard.
-
Sample Preparation and Derivatization:
-
To the biological sample, add a known amount of this compound as the internal standard.
-
Extract the lipids from the sample.
-
The extracted fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs) using a derivatizing agent such as boron trifluoride (BF3) in methanol.[3]
-
-
GC-MS Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column for FAMEs analysis (e.g., InertCap Pure-WAX).[4]
-
Injection: Splitless injection is commonly used for trace analysis.[4]
-
Detection: The mass spectrometer is operated in either Selected Ion Monitoring (SIM) mode for higher sensitivity or full scan mode.[3]
-
HPLC-ELSD Method for Stearic Acid Determination
This method provides a simpler alternative for stearic acid quantification without the need for mass spectrometry.
-
Sample Preparation:
-
The sample containing stearic acid undergoes alkaline hydrolysis.
-
-
Chromatographic Conditions:
-
Column: Zhongpu Develop XD-C18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution of methanol and 1% acetic acid in water.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C.
-
-
Detector Conditions:
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Drift Tube Temperature: 40 °C.
-
Carrier Gas (N2) Pressure: 337 kPa.
-
References
- 1. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. glsciences.com [glsciences.com]
A Comparative Performance Guide: Stearic Acid-d35 as an Internal Standard in Biological Matrices
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex biological matrices is paramount. In the field of lipidomics and metabolic research, stearic acid is a key analyte, and the use of a reliable internal standard is crucial for achieving high-quality data in mass spectrometry-based assays. This guide provides a comprehensive performance evaluation of Stearic Acid-d35, a commonly used deuterated internal standard, and compares it with its primary alternative, ¹³C-labeled stearic acid, across various biological matrices.
The Critical Role of Internal Standards in Bioanalysis
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry.[1] They are chemically almost identical to the analyte of interest, allowing them to co-elute and experience similar ionization and matrix effects.[2] By adding a known quantity of the SIL internal standard to samples at an early stage of preparation, it is possible to normalize for variations during extraction, chromatography, and detection, thereby ensuring the accuracy and precision of the results.[2] this compound is a deuterated form of stearic acid and is widely used as an internal standard for the quantification of stearic acid in various biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards
The choice between a deuterated and a ¹³C-labeled internal standard can significantly impact the performance of an analytical method. While both are effective, they have distinct characteristics that should be considered.
| Feature | This compound (Deuterated) | ¹³C-Stearic Acid | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift compared to the unlabeled analyte. | Excellent co-elution with the unlabeled analyte. | The difference in physicochemical properties between deuterium and hydrogen can lead to a slight chromatographic separation, which can be more pronounced in liquid chromatography.[4] Perfect co-elution, as seen with ¹³C-standards, ensures that the analyte and internal standard experience the same matrix effects at the same time.[1] |
| Isotopic Stability | Generally stable, but deuterium atoms can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly under certain pH and temperature conditions.[5][6] | Highly stable as ¹³C atoms are integrated into the carbon backbone and are not prone to exchange.[2] | ¹³C-labeling provides greater assurance of isotopic stability throughout the entire analytical process, from sample preparation to analysis.[4] |
| Matrix Effects | The potential for a chromatographic shift can lead to the internal standard experiencing a different matrix environment than the analyte, which may result in incomplete compensation for ion suppression or enhancement. | Due to co-elution, it experiences the same matrix effects as the analyte, leading to more accurate compensation. | Accurate compensation for matrix effects is critical for reliable quantification in complex biological matrices like plasma, urine, and tissue homogenates.[1] |
| Cost and Availability | Generally less expensive and more widely available. | Typically more expensive due to a more complex synthesis process.[6] | Budgetary considerations may favor the use of deuterated standards, but this should be weighed against the potential for compromised data quality in certain applications. |
Quantitative Performance Data
The following tables summarize hypothetical yet representative experimental data comparing the performance of this compound and ¹³C-Stearic Acid in common biological matrices. These values are based on typical performance characteristics observed in bioanalytical method validation.
Table 1: Recovery (%) in Different Biological Matrices
| Internal Standard | Plasma | Urine | Tissue Homogenate (Liver) |
| This compound | 88 ± 5% | 85 ± 7% | 82 ± 6% |
| ¹³C-Stearic Acid | 90 ± 4% | 87 ± 5% | 85 ± 5% |
Table 2: Matrix Effect (%) in Different Biological Matrices
A value of 100% indicates no matrix effect. Values <100% indicate ion suppression, and >100% indicate ion enhancement.
| Internal Standard | Plasma | Urine | Tissue Homogenate (Liver) |
| This compound | 85 ± 8% | 92 ± 6% | 78 ± 9% |
| ¹³C-Stearic Acid | 98 ± 4% | 99 ± 3% | 97 ± 5% |
Table 3: Linearity (R²) for Stearic Acid Quantification
| Internal Standard | Plasma | Urine | Tissue Homogenate (Liver) |
| This compound | >0.995 | >0.996 | >0.994 |
| ¹³C-Stearic Acid | >0.998 | >0.999 | >0.997 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of an internal standard's performance. Below are representative protocols for key validation experiments.
Protocol 1: Determination of Recovery
Objective: To assess the efficiency of the extraction procedure for the internal standard from the biological matrix.
Procedure:
-
Prepare two sets of samples (in triplicate) at a concentration representing the midpoint of the calibration curve:
-
Set A (Pre-extraction spike): Spike a known amount of this compound or ¹³C-Stearic Acid into the blank biological matrix (e.g., plasma).
-
Set B (Post-extraction spike): Use a blank biological matrix for the extraction procedure. Spike the same known amount of the internal standard into the final extracted sample.
-
-
Process Set A samples through the entire extraction procedure (e.g., protein precipitation followed by liquid-liquid extraction).
-
Analyze both sets of samples using the validated LC-MS/MS or GC-MS method.
-
Calculate the percent recovery using the following formula:
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100
-
Protocol 2: Assessment of Matrix Effect
Objective: To evaluate the effect of co-eluting matrix components on the ionization of the internal standard.
Procedure:
-
Prepare two sets of samples (in triplicate) at a concentration representing the midpoint of the calibration curve:
-
Set B (Post-extraction spike): Prepare as described in the recovery protocol. This represents the internal standard in the presence of the matrix.
-
Set C (Neat solution): Prepare a solution of the internal standard in the reconstitution solvent at the same final concentration as Set B. This represents the internal standard in the absence of the matrix.
-
-
Analyze both sets of samples using the validated LC-MS/MS or GC-MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
Protocol 3: Evaluation of Linearity
Objective: To determine the relationship between the concentration of the analyte and the analytical response over a defined range.
Procedure:
-
Prepare a series of calibration standards by spiking known concentrations of unlabeled stearic acid into the biological matrix.
-
Add a constant, known amount of this compound or ¹³C-Stearic Acid to each calibration standard.
-
Process the calibration standards through the entire analytical method.
-
Analyze the processed standards and plot the peak area ratio (analyte/internal standard) against the analyte concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value >0.99 is generally considered acceptable.
Visualizing the Workflow and Logic
To better understand the processes involved in internal standard evaluation, the following diagrams illustrate the experimental workflow and the logical relationships in selecting an appropriate internal standard.
Caption: Experimental workflow for the evaluation of an internal standard.
References
Justification for Using Stearic Acid-d35 in Peer-Reviewed Publications: A Comparative Guide
In the landscape of quantitative analytical chemistry, particularly within lipidomics and metabolic research, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. Stearic Acid-d35, a deuterated form of the saturated fatty acid stearic acid, has emerged as a valuable tool for researchers. This guide provides a comprehensive comparison of this compound with its common alternatives, supported by experimental data and detailed protocols, to justify its use in peer-reviewed publications.
Comparison of Internal Standards for Stearic Acid Quantification
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and ionization, without interfering with the endogenous analyte's signal. For the quantification of stearic acid, the primary alternatives to the deuterated standard, this compound, are carbon-13 labeled stearic acid (Stearic acid-¹³C₁₈) and odd-chain fatty acids, such as heptadecanoic acid (C17:0).
Table 1: Performance Comparison of Internal Standards for Stearic Acid Analysis
| Feature | This compound (Deuterated) | Stearic acid-¹³C₁₈ (Carbon-13 Labeled) | Heptadecanoic Acid (C17:0) (Odd-Chain) |
| Principle | Isotope dilution mass spectrometry; analyte and standard are chemically identical but have different masses. | Isotope dilution mass spectrometry; analyte and standard are chemically identical but have different masses. | Non-isotope dilution; structurally similar but chromatographically distinct from the analyte. |
| Co-elution with Analyte | Nearly identical retention time to stearic acid, with a potential for a slight shift.[1] | Excellent co-elution with stearic acid. | Separated chromatographically from stearic acid. |
| Correction for Matrix Effects | Excellent, as it experiences similar ionization suppression or enhancement as the analyte.[1] | Excellent, for the same reasons as the deuterated standard. | Good, but may not perfectly mimic the ionization behavior of stearic acid due to structural differences. |
| Potential for Isotopic Interference | Low, but a high degree of deuteration is necessary to avoid overlap with the natural isotope cluster of the analyte. | Very low, as the natural abundance of ¹³C is low. | None from the internal standard itself, but potential for endogenous C17:0 to be present in some biological samples.[2] |
| Accuracy and Precision | High accuracy and precision can be achieved. A validated UPLC-MS/MS method for stearic acid reported intra- and inter-day precision of 0.62%–13.90% and accuracy of 90.0%–113.5%.[3] | Generally considered to offer the highest accuracy and precision due to minimal chromatographic shift and high isotopic stability. Studies comparing ¹³C-labeled standards to deuterated standards in broader lipidomics have shown lower coefficients of variation (CV%) for the ¹³C-labeled counterparts.[4] | Good, but can be compromised if the extraction efficiency and derivatization yield differ significantly from stearic acid. |
| Cost-Effectiveness | Generally more cost-effective than ¹³C-labeled standards. | Typically the most expensive option. | The most cost-effective option. |
Experimental Protocols
Accurate quantification of stearic acid using this compound relies on meticulously executed experimental protocols. Below are detailed methodologies for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the two most common analytical platforms for fatty acid analysis.
Protocol 1: Quantification of Stearic Acid by LC-MS/MS
This protocol is adapted from a validated method for the analysis of fatty acids in human plasma.[3]
1. Sample Preparation and Lipid Extraction:
-
To 10 µL of plasma, add 100 µL of methanol containing the internal standard, this compound, at a known concentration.
-
Add 14 µL of the internal standard solution.
-
Perform protein precipitation and liquid-liquid extraction with methyl tert-butyl ether (MTBE).
-
Vortex the mixture and then centrifuge to separate the layers.
-
Transfer the upper organic layer to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of an acetonitrile/water (70:30, v/v) solution containing 0.1% formic acid.
2. LC-MS/MS Analysis:
-
LC System: Waters ACQUITY UPLC I-Class
-
Column: ACQUITY UPLC BEH C8 column (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.35 mL/min
-
Gradient: A linear gradient is used to separate the fatty acids.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for stearic acid and this compound are optimized on the specific instrument.
Protocol 2: Quantification of Total Fatty Acids (including Stearic Acid) by GC-MS
This protocol is a generalized method for the analysis of total fatty acids in biological samples.[2][5]
1. Sample Preparation and Derivatization:
-
To the biological sample (e.g., plasma, cell pellet), add a known amount of this compound internal standard.
-
Perform a lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
-
Saponify the extracted lipids by adding a solution of methanolic KOH and heating to release the fatty acids from their esterified forms.
-
Acidify the mixture and extract the free fatty acids with a nonpolar solvent like hexane.
-
Evaporate the solvent and derivatize the fatty acids to their volatile fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol.
2. GC-MS Analysis:
-
GC System: Agilent Gas Chromatograph
-
Column: A capillary column suitable for FAME analysis (e.g., DB-225).
-
Injector Temperature: 250°C
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C and ramping up to 220°C.
-
Mass Spectrometer: Mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) is used to monitor the characteristic ions of the methyl stearate and its deuterated counterpart.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Comparison of internal standards for stearic acid analysis.
Caption: Generalized experimental workflow for lipid analysis.
Caption: Simplified metabolic pathway of stearic acid.
Conclusion
The choice of an internal standard is a critical decision in quantitative lipidomics that directly impacts the reliability and validity of the experimental data. This compound offers a robust and reliable option for the accurate quantification of stearic acid. Its key advantages include near-identical chemical and physical properties to the endogenous analyte, leading to excellent correction for matrix effects and variability during sample preparation. While ¹³C-labeled stearic acid may offer a slight advantage in terms of chromatographic co-elution and isotopic stability, this compound provides a more cost-effective solution without a significant compromise in performance for most applications. Odd-chain fatty acids, although economical, may not adequately compensate for variations in extraction and ionization due to their structural differences from stearic acid. Therefore, for researchers seeking a balance of high performance and reasonable cost, this compound is a well-justified choice for use as an internal standard in peer-reviewed publications.
References
- 1. benchchem.com [benchchem.com]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lipidmaps.org [lipidmaps.org]
Safety Operating Guide
Proper Disposal of Stearic Acid-d35: A Guide for Laboratory Professionals
The safe and compliant disposal of Stearic Acid-d35 is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound, whether in solid form or in solution. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective gloves.[1][2] |
| Skin and Body | Impervious clothing to minimize skin contact.[1][2] |
| Respiratory | A suitable respirator should be used if dust is generated.[1][3] For firefighting, a self-contained breathing apparatus is necessary.[1][4][5][6] |
Handle this compound in a well-ventilated area, preferably within a laboratory fume hood, to avoid the inhalation of dust or aerosols.[7] Avoid contact with skin and eyes.[1][7]
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its physical state (solid or in solution) and the nature of the waste (unused product vs. contaminated materials).
Disposal of Unused or Surplus this compound:
-
Do Not Discard in General Waste or Drains: this compound should not be disposed of in the regular trash or washed down the sink.[1][4][5][6][7] It is crucial to prevent its release into the environment.[4]
-
Package for Disposal: Place the solid this compound in its original container or a suitable, clearly labeled, and closed container for disposal.[4][7][8]
-
Engage a Licensed Disposal Company: Surplus and non-recyclable this compound should be offered to a licensed professional waste disposal service.[3][4] Disposal must be carried out in accordance with local, state, and federal regulations.[2][3]
Management of Spills:
The approach to cleaning a spill will differ depending on whether the material is in a solid or liquid form.
For Solid Spills:
-
Containment: Prevent further spreading of the dust.
-
Cleanup: Carefully sweep up the spilled solid.[2][8] Alternatively, use an electrically protected or HEPA-filtered vacuum cleaner to collect the material, avoiding the creation of dust clouds.[3][4]
-
Collection: Place the collected material into a suitable, closed container for disposal.[4][5][6][7][8]
For Spills in Solution:
-
Containment: Prevent the spill from entering drains or waterways.[1][4][5][6][7]
-
Absorption: Absorb the solution with an inert, liquid-binding material such as diatomite or universal binders.[1]
-
Collection: Scoop up the absorbent material and place it into a suitable container for disposal.
-
Decontamination: Clean the affected surfaces and any contaminated equipment by scrubbing with alcohol.[1]
Disposal of Contaminated Materials:
-
Empty Containers: Treat empty containers as you would the product itself. They can be disposed of as unused product.[3]
-
Contaminated PPE: Contaminated clothing should be removed and washed before reuse.[1] Other contaminated disposable materials should be placed in a sealed bag and disposed of through a licensed waste management company.
Incompatible Materials
When handling and preparing for disposal, avoid contact with strong oxidizing agents, reducing agents, and bases.[2][8]
Disposal Workflow for this compound
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for Stearic Acid-d35
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance on the proper personal protective equipment (PPE), handling procedures, and disposal of Stearic Acid-d35, a deuterated form of stearic acid. Adherence to these protocols is crucial for minimizing risks and ensuring the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation[1]. It is harmful if swallowed[1]. Therefore, appropriate PPE must be worn at all times. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2]. |
| Hand Protection | Chemically resistant gloves | Suitable gloves, such as nitrile rubber, tested according to EN 374 are recommended. Inspect gloves prior to use[3][4]. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | Wear appropriate protective clothing to minimize skin contact[2][4]. For larger quantities or potential for significant exposure, a chemically resistant apron may be necessary. |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) | Required when handling the powder outside of a chemical fume hood or if dust is generated. A particulate filter device (EN 143) P1 is also an option[3][5]. |
Operational Plan for Safe Handling
Proper handling procedures are critical to prevent exposure and maintain the isotopic purity of this compound.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when weighing or transferring the powder, to minimize dust generation and accumulation[2][4].
Personal Hygiene:
-
Wash hands thoroughly after handling and before eating, drinking, or smoking[1][2].
-
Contaminated clothing should be removed and washed before reuse[1].
Special Handling for Deuterated Compounds:
-
Moisture Sensitivity: Deuterated compounds can be hygroscopic. To prevent H-D exchange with atmospheric moisture, which can compromise isotopic purity, it is recommended to handle this compound in a dry environment, such as a glove box with a controlled low-humidity atmosphere[6].
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place[2][7]. For sensitive applications, storage under an inert gas like argon or nitrogen can prevent oxidation[6].
The following workflow diagram outlines the key steps for safely handling this compound.
Disposal Plan
Dispose of this compound and any contaminated materials as chemical waste in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain[8]. It is recommended to contact a licensed professional waste disposal service[9]. Ensure that the waste containers are properly labeled. Empty containers may retain product residue and should be treated as hazardous waste[2].
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. westliberty.edu [westliberty.edu]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. redox.com [redox.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. uprm.edu [uprm.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
